molecular formula C10H8BrNO B3268984 8-Bromo-4-methylquinolin-2(1h)-one CAS No. 500700-03-8

8-Bromo-4-methylquinolin-2(1h)-one

Cat. No.: B3268984
CAS No.: 500700-03-8
M. Wt: 238.08 g/mol
InChI Key: XYWCXYAAHSDBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-methylquinolin-2(1H)-one (CAS 500700-03-8) is a brominated quinoline derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C₁₀H₈BrNO and a molecular weight of 238.08 g/mol, this compound serves as a versatile building block for the development of novel bioactive molecules . Quinoline-based compounds, like this one, are considered "privileged structures" in drug discovery due to their wide range of pharmacological activities . They are extensively investigated as core scaffolds for the development of potential anticancer agents. Research indicates that quinoline derivatives can act through multiple mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Some well-known quinoline alkaloids, such as camptothecin, are potent topoisomerase inhibitors, underscoring the value of this chemical class in oncology research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-4-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWCXYAAHSDBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-4-methylquinolin-2(1H)-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold and the Significance of Bromine Substitution

The quinolin-2(1H)-one framework is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutics.[1] Quinolinone derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

The introduction of a bromine atom onto the quinoline ring, as in 8-Bromo-4-methylquinolin-2(1H)-one, can significantly modulate a molecule's physicochemical and biological properties.[3] Halogenation, particularly with bromine, can enhance bioactivity by altering electron density, which may lead to more favorable interactions with hydrophobic pockets in target proteins.[3] Furthermore, the presence of a bromine atom can increase a compound's resistance to oxidative metabolism, thereby improving its pharmacokinetic profile.[3] This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 8-Bromo-4-methylquinolin-2(1H)-one, a promising but not extensively documented member of this important class of compounds.

Chemical Structure and Properties

8-Bromo-4-methylquinolin-2(1H)-one possesses a bicyclic structure with a bromine atom at the 8-position and a methyl group at the 4-position of the quinolin-2(1H)-one core. The "2(1H)-one" nomenclature indicates the presence of a carbonyl group at the 2-position and a proton on the nitrogen atom, allowing for tautomerization between the lactam and lactim forms.

Table 1: Physicochemical Properties of 8-Bromo-4-methylquinolin-2(1H)-one and Related Isomers

Property8-Bromo-4-methylquinolin-2(1H)-one7-Bromo-4-methylquinolin-2(1H)-one8-Bromo-2-methylquinolin-4-ol
CAS Number 500700-03-8[4]89446-51-51201-08-7[5]
Molecular Formula C₁₀H₈BrNOC₁₀H₈BrNOC₁₀H₈BrNO[5]
Molecular Weight 238.08 g/mol 238.08 g/mol 238.08 g/mol [5]
Physical Form Solid (predicted)SolidSolid
Melting Point Not available286-288 °CNot available
Boiling Point Not available376.3 ± 42.0 °C at 760 mmHgNot available
Solubility While specific experimental data is not readily available, it is predicted to have low aqueous solubility, a common characteristic of this class of compounds. Solubility in organic solvents such as DMSO, DMF, and alcohols is expected to be higher.[6]Not availableNot available

Structural Elucidation: A Spectroscopic Perspective

While specific spectroscopic data for 8-Bromo-4-methylquinolin-2(1H)-one is not widely published, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the N-H proton. The aromatic region would likely display a complex splitting pattern due to the coupling of protons on the benzene and pyridine rings. The methyl group at the 4-position would appear as a singlet, likely in the range of δ 2.0-2.5 ppm. The N-H proton of the lactam is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the lactam would be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic carbons would appear in the range of δ 110-150 ppm, with the carbon bearing the bromine atom showing a characteristic chemical shift. The methyl carbon would be the most upfield signal, likely below δ 20 ppm.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the lactam, typically around 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a broad band in the region of 3100-3300 cm⁻¹. C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 2900-3100 cm⁻¹.

Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of CO and other small fragments.

Synthesis of 8-Bromo-4-methylquinolin-2(1H)-one: A Proposed Methodology

A common and scalable approach for the synthesis of substituted quinolin-2(1H)-ones is the Knorr quinoline synthesis.[7] This method involves the condensation of a β-ketoanilide to form the quinolinone ring system using a strong acid catalyst.[7] While a specific protocol for 8-Bromo-4-methylquinolin-2(1H)-one is not detailed in the available literature, a reliable synthetic route can be proposed based on the synthesis of its isomer, 8-bromo-6-methylquinolin-2(1H)-one.[7]

Proposed Synthetic Pathway:

G cluster_0 Step 1: Anilide Formation cluster_1 Step 2: Cyclization A 2-Bromo-5-methylaniline C Intermediate Anilide A->C + Toluene, p-TsOH, Reflux B Ethyl Acetoacetate B->C D 8-Bromo-4-methylquinolin-2(1H)-one C->D + Conc. H₂SO₄, Heat G A 8-Bromo-4-methylquinolin-2(1H)-one B N-Substituted Derivatives A->B N-Alkylation/Arylation C 8-Substituted Derivatives (via Halogen-Metal Exchange) A->C 1. n-BuLi 2. Electrophile D 8-Aryl/Alkynyl/Alkenyl Derivatives (via Cross-Coupling) A->D Pd-catalyzed Cross-Coupling

Sources

Technical Guide: Solubility Profile of 8-Bromo-4-methylquinolin-2(1H)-one

[1]

Executive Summary

8-Bromo-4-methylquinolin-2(1H)-one (also known as 8-bromo-4-methylcarbostyril) is a functionalized heterocyclic scaffold widely used in medicinal chemistry as an intermediate for synthesizing bioactive quinolinone derivatives.[1] Its structure features a lipophilic bromine atom at the 8-position and a methyl group at the 4-position of the rigid quinolin-2-one core.[1]

Understanding its solubility is critical because the carbostyril core (quinolin-2-one) possesses a high crystal lattice energy due to strong intermolecular hydrogen bonding (amide-like dimer formation).[1] This results in poor solubility in common non-polar organic solvents and requires specific polar aprotic or protic solvents for effective dissolution and purification.

Physicochemical Profile

Before selecting a solvent, consider the molecular properties that dictate solvation thermodynamics.

PropertyValue / DescriptionImpact on Solubility
Molecular Weight 238.08 g/mol Moderate; allows dissolution in small organic molecules.[1]
LogP (Predicted) ~2.6 – 2.9Lipophilic; poor water solubility, good affinity for DMSO/DMF.
H-Bond Donor 1 (NH)Forms strong intermolecular H-bonds (dimers) in solid state.[1]
H-Bond Acceptor 1 (C=O)Accepts H-bonds from protic solvents (EtOH, AcOH).[1]
pKa (NH) ~11.5 (Calculated)Weakly acidic; deprotonation by strong bases increases solubility.[1]
Tautomerism Lactam (major) ⇌ Lactim (minor)Polar solvents stabilize the lactam form; non-polar favor lactim.

Solubility Compatibility Matrix

The following table categorizes solvents based on their ability to dissolve 8-Bromo-4-methylquinolin-2(1H)-one.

Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, NMP High Primary choice for stock solutions (>50 mM) and reaction media.[1]
Polar Protic Ethanol, Methanol Moderate (Hot) Ideal for Recrystallization. Sparingly soluble at RT; soluble at reflux.
Acidic Media Acetic Acid (Glacial) High (Hot) Excellent for purification; disrupts intermolecular H-bonds.[1]
Chlorinated DCM, Chloroform Moderate Useful for liquid-liquid extraction; limited utility for crystallization.[1]
Ethers THF, 1,4-Dioxane Moderate Soluble upon heating; often used as co-solvents.
Non-Polar Hexane, Toluene Low / Insoluble Used as anti-solvents to precipitate the compound.
Aqueous Water, PBS Insoluble Precipitates immediately upon addition unless pH is adjusted >12.

Experimental Protocols

Protocol A: Preparation of Stock Solutions (Biological Assays)

For biological testing, the compound must be fully dissolved to ensure accurate dosing.

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the gold standard.[1]

  • Concentration: Prepare a 10 mM to 50 mM stock solution.

  • Procedure:

    • Weigh the solid into a glass vial (avoid plastic if storing long-term).

    • Add analytical grade DMSO (anhydrous preferred).

    • Vortex vigorously for 30–60 seconds.

    • Note: If the solution appears cloudy, sonicate at 40°C for 5 minutes. The 8-bromo substituent increases lipophilicity, usually aiding dissolution in DMSO compared to the unsubstituted parent.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Protocol B: Purification via Recrystallization

The synthesis of this compound (typically via Knorr cyclization of 2-bromoaniline and ethyl acetoacetate) yields a crude precipitate. Recrystallization is the standard purification method.

Option 1: Ethanol (Standard) [1][2]

  • Suspend the crude solid in 95% Ethanol (approx. 15 mL per gram of solid).

  • Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

  • If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained.

  • Hot Filtration: If insoluble black specks remain, filter the hot solution through a pre-warmed funnel/filter paper.

  • Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Filter the off-white/yellow crystals and wash with cold Ethanol.

Option 2: Acetic Acid (For Stubborn Impurities) [1]

  • Dissolve the crude solid in Glacial Acetic Acid at reflux.

  • Cool slowly to room temperature.

  • Pour the mixture into 5 volumes of ice-water to precipitate the purified product (if it doesn't crystallize directly).

  • Filter and wash extensively with water to remove acid traces.

Mechanistic Insight: Solvation & Tautomerism

The solubility behavior is governed by the Lactam-Lactim Tautomerism .[1] In the solid state, the molecule exists predominantly in the Lactam (2-one) form, forming strong

  • Polar Aprotic Solvents (DMSO): The high dipole moment of DMSO disrupts the dimer lattice by accepting H-bonds from the NH group, effectively solvating the individual molecules.

  • Protic Solvents (EtOH): At high temperatures, ethanol donates H-bonds to the Carbonyl oxygen and accepts H-bonds from the NH, breaking the crystal lattice. Upon cooling, the lattice energy overcomes solvation, causing crystallization.

Visualization: Solubility Decision Tree

The following diagram outlines the logical flow for solvent selection based on the experimental goal.

SolubilityFlowStartStart: 8-Bromo-4-methylquinolin-2(1H)-oneGoalDefine Experimental GoalStart->GoalAssayBiological Assay / Stock SolnGoal->AssayDissolutionPurifyPurification / SynthesisGoal->PurifyCrystallizationExtractExtraction from AqueousGoal->ExtractWorkupDMSOUse DMSO or DMF(Conc: 10-50 mM)Assay->DMSOEtOHRecrystallize fromHot Ethanol (95%)Purify->EtOHStandardAcOHRecrystallize fromGlacial Acetic AcidPurify->AcOHDifficult ImpuritiesDCMUse DCM or CHCl3(Moderate Solubility)Extract->DCM

Caption: Decision matrix for solvent selection based on specific experimental requirements (Assay, Purification, or Extraction).

References

  • Organic Syntheses. "4-Methylcarbostyril." Org.[1][3][4] Synth.1944 , 24, 68. Link (Describes the synthesis and ethanol recrystallization of the parent scaffold).

  • Patel, H. U.; Gediya, P. A. "Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one."[1][5] Int. J. Pharm. Sci. Res.2014 , 5(12), 5224-5229.[1][5] Link (Details the condensation methods and solubility behaviors of methyl-quinolinones).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1201-08-7, 8-Bromo-2-methylquinolin-4-ol (Isomer/Analog)." Link (Provides physicochemical property estimates for the bromo-methyl-quinolinone class).[1]

  • BenchChem. "Technical Guide: Solubility of Quinoline Derivatives." Link (General reference for heterocyclic solubility profiles).

Difference between 2-quinolinone and 4-quinolinone isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Isomeric World of Quinolinones: A Comparative Analysis of 2-Quinolinone and 4-Quinolinone

Foreword

As scaffolds in medicinal chemistry, quinolinones represent a privileged class of N-heterocycles. Their deceptively simple bicyclic framework, consisting of a benzene ring fused to a pyridinone ring, is the foundation for a vast array of pharmacologically active agents.[1][2] The constitutional isomerism between 2-quinolinone and 4-quinolinone, dictated solely by the position of the carbonyl group, gives rise to profound differences in their electronic structure, chemical reactivity, and, consequently, their biological profiles. This guide, intended for researchers and drug development professionals, moves beyond a cursory overview to provide a detailed comparative analysis of these two pivotal isomers. We will explore the causal relationships between their structure and properties, delve into their distinct synthetic strategies, and illuminate their divergent roles in modern pharmacology, grounding all assertions in established scientific literature.

Core Structural and Physicochemical Distinctions

The fundamental difference between 2-quinolinone and 4-quinolone lies in the placement of the exocyclic carbonyl, which dictates the pattern of conjugation and electronic distribution across the fused ring system.[2][3] This structural variance is the root of their distinct chemical personalities.

Structure, Nomenclature, and Tautomerism

Both isomers are commonly referred to as "quinolones" in the literature, though "quinolinone" is a more precise descriptor.[4] A critical aspect of their chemistry is the existence of lactam-lactim tautomerism.[5][6]

  • 2-Quinolinone (Carbostyril) exists in equilibrium with its lactim tautomer, 2-hydroxyquinoline . The lactam (keto) form is generally favored, particularly in polar solvents.[6]

  • 4-Quinolinone is in equilibrium with its lactim tautomer, 4-hydroxyquinoline . Here too, the keto form predominates.[5]

This tautomerism is not merely a chemical curiosity; it has significant implications for their reactivity and biological interactions, as the hydroxy form can engage in different hydrogen bonding patterns and exhibits phenolic reactivity.

Caption: Tautomeric equilibrium between the lactam (keto) and lactim (enol/hydroxy) forms of the isomers.

Comparative Physicochemical Properties

The differing electronic landscapes of the isomers directly influence their bulk physical properties. While comprehensive data for the parent compounds can be sparse, key observed and predicted values highlight their distinctions.

Property2-Quinolinone (Carbostyril)4-QuinolinoneRationale for Difference
Molecular Formula C₉H₇NOC₉H₇NOIsomeric, same formula.
Molecular Weight 145.16 g/mol [7]145.16 g/mol [5]Isomeric, same mass.
Appearance White to pale yellow crystalline solid[6]Crystalline solidBoth are stable solids at room temperature.
Melting Point 198-199 °C[6]208–210 °C[5]The more extended conjugation and potentially stronger intermolecular forces in 4-quinolinone contribute to a higher melting point.
Solubility Slightly soluble in water; soluble in ethanol, ether[6]Data varies for derivativesSolubility is highly dependent on substitution, but the parent compounds exhibit limited aqueous solubility.
pKa (Strongest Acidic) ~13.95 (Predicted)[6]Not readily available for parentThe N-H proton is weakly acidic in both isomers.
pKa (Strongest Basic) ~ -2.2 (Predicted)[6]Not readily available for parentThe carbonyl oxygen is the primary site of protonation, with very low basicity.

Spectroscopic Differentiation: Unmasking the Isomers

Spectroscopic analysis provides a definitive means of distinguishing between 2- and 4-quinolinone. The unique electronic environment of each isomer results in a distinct spectroscopic fingerprint.

Spectroscopic Technique2-Quinolinone4-QuinolinoneKey Differentiating Features
¹H NMR (CDCl₃) The proton at C3 typically appears as a doublet around 6.7 ppm, while the C4 proton is a doublet around 7.7 ppm.[8]The C2 and C3 protons form a distinct vinyl system, with the C2 proton often appearing further downfield than the C3 proton.[9]The chemical shifts and coupling patterns of the protons on the pyridinone ring (C2, C3, C4) are highly diagnostic.
¹³C NMR (CDCl₃) The carbonyl carbon (C2) resonates around 162 ppm.[8]The carbonyl carbon (C4) is significantly more deshielded, appearing further downfield around 177-180 ppm.The chemical shift of the carbonyl carbon is the most unambiguous differentiator in ¹³C NMR spectra.
IR Spectroscopy The C=O stretching vibration (amide I band) typically appears in the range of 1650-1670 cm⁻¹.[10]The C=O stretching vibration is found at a higher frequency, often in the 1680-1700 cm⁻¹ range.The extended conjugation involving the nitrogen lone pair in the 2-isomer gives the C=O bond more single-bond character, lowering its stretching frequency compared to the 4-isomer.
UV-Vis Spectroscopy Exhibits characteristic absorption maxima, with λmax often observed around 320-330 nm.[10]The absorption spectrum is distinct, influenced by the vinylogous amide chromophore.[11]The position and intensity of the π→π* transitions differ due to the distinct conjugated systems.

Divergent Pathways in Chemical Synthesis

The synthesis of quinolinone scaffolds is a well-trodden area of organic chemistry, with distinct classical and modern methodologies developed for each isomer. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 2-Quinolones

Methods for synthesizing the 2-quinolinone core often involve forming the C2-C3 or N1-C2 bond in the final cyclization step.

  • Conrad-Limpach-Knorr Reaction: A classical method involving the reaction of anilines with β-ketoesters. Under acidic conditions at higher temperatures, cyclization occurs to form 2-quinolones.[12]

  • Palladium-Catalyzed Reactions: Modern approaches leverage the power of transition-metal catalysis. For example, the palladium-catalyzed carbonylative annulation of anilines and alkynes or the intramolecular cyclization of N-aryl cinnamides provide efficient and versatile routes.[13][14]

  • CO₂-Driven Lactamization: A recent sustainable method utilizes CO₂ as a one-carbon source for the transition-metal-free C(sp²)-H lactamization of azido-alkenes to yield 2-quinolinones under mild conditions.[15]

Synthesis of 4-Quinolones

The synthesis of 4-quinolones typically involves forming the N1-C2 and C3-C4 bonds.

  • Gould-Jacobs Reaction: This is a cornerstone synthesis where an aniline is reacted with an ethoxymethylenemalonate ester. The resulting intermediate is cyclized under thermal conditions to yield a 4-hydroxyquinoline-3-carboxylate, which can be hydrolyzed and decarboxylated to the parent 4-quinolone.[16]

  • Camps Cyclization: This versatile reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. Critically, the reaction conditions and substrate can be tuned to selectively produce either 2- or 4-quinolones, making it a key divergent synthesis.[5][16]

  • Modern Metal-Catalyzed Methods: Numerous transition-metal-free and metal-catalyzed (e.g., Cu, Co) methods have been developed for the efficient construction of the 4-quinolone scaffold from readily available starting materials like anilines and alkynes.[17][18]

Camps_Cyclization cluster_main The Camps Cyclization: A Divergent Route cluster_pathA cluster_pathB start N-(2-acylaryl)amide node_a1 Deprotonation at α-carbonyl (Stronger Base, e.g., NaOEt) start->node_a1 node_b1 Deprotonation at amide CH₂ (Weaker Base) start->node_b1 enolate_a Enolate A node_a1->enolate_a cyclize_a Intramolecular Aldol Condensation enolate_a->cyclize_a product_a 4-Quinolinone cyclize_a->product_a desc_a This pathway is favored when the acyl group's α-protons are more acidic and a strong base is used, leading to cyclization onto the amide carbonyl. product_a->desc_a enolate_b Enolate B node_b1->enolate_b cyclize_b Intramolecular Attack on Ketone enolate_b->cyclize_b product_b 2-Quinolinone cyclize_b->product_b desc_b This pathway proceeds via deprotonation of the methylene group adjacent to the amide nitrogen, followed by attack on the ketone carbonyl. product_b->desc_b

Caption: The Camps cyclization can yield either 4- or 2-quinolinone depending on the substrate and base.

Pharmacological Significance: Two Isomers, Two Worlds

The distinct structural and electronic properties of 2- and 4-quinolinones have led to their exploration in vastly different therapeutic areas.

The 4-Quinolinone Core: A Legacy in Antibacterials

The 4-quinolone scaffold is arguably most famous as the core of the quinolone and fluoroquinolone antibiotics.[19] These synthetic agents revolutionized the treatment of bacterial infections.[16]

  • Mechanism of Action: They inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, leading to bacterial cell death.

  • Key Drugs: The family includes nalidixic acid (a first-generation quinolone) and widely used fluoroquinolones like ciprofloxacin and levofloxacin.[2]

  • Modern Applications: Beyond their antibacterial role, 4-quinolone derivatives are being actively investigated for their anticancer, antiviral (e.g., HIV), and anti-inflammatory properties.[2][16][18] The scaffold's planarity and substitution points (especially N-1, C-3, C-6, and C-7) are crucial for modulating activity and pharmacokinetic properties.[18]

The 2-Quinolinone Core: A Scaffold of Diverse Bioactivity

While not associated with a single blockbuster drug class like its isomer, the 2-quinolinone moiety is a versatile scaffold found in numerous biologically active compounds.[3][15]

  • Anticancer Agents: Many 2-quinolinone derivatives exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines.[3][8] For instance, the farnesyltransferase inhibitor Tipifarnib features this core.[15]

  • Cardiotonic Agents: Cilostazol and Vesnarinone are 2-quinolinone derivatives that have been used for their cardiotonic and antiplatelet activities.

  • Antiviral and Other Activities: The scaffold is a common feature in compounds with anti-HIV, anti-inflammatory, and antidepressant activities.[8][12] The 4-hydroxy-2-quinolone fragment, in particular, has been identified as a key pharmacophore for inhibiting DNA gyrase B, an antibacterial target distinct from that of the fluoroquinolones.[20]

Experimental Protocols

Adherence to validated experimental protocols is paramount for reproducible research. Below are representative methodologies for synthesis and characterization.

Protocol: Synthesis of a 4-Quinoline Derivative via Gould-Jacobs Reaction

This protocol describes the general synthesis of an ethyl 4-hydroxy-2-methylquinoline-3-carboxylate.

  • Step 1: Condensation: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of o-toluidine and 1.1 equivalents of diethyl 2-acetylmalonate.

  • Step 2: Heating: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

  • Step 3: Cyclization: Add the reaction mixture to a high-boiling point solvent such as diphenyl ether or Dowtherm A. Heat the solution to 240-250 °C for 30 minutes.

  • Step 4: Isolation: Allow the mixture to cool to room temperature. The product will often precipitate. Dilute the mixture with hexane to facilitate further precipitation.

  • Step 5: Purification: Collect the solid product by vacuum filtration. Wash the solid with hexane and then ethanol to remove residual solvent and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol: Spectroscopic Characterization (General)

This protocol outlines the standard procedure for acquiring NMR and IR spectra for structural confirmation.

  • Sample Preparation (NMR): Dissolve 5-10 mg of the purified quinolinone sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[9]

  • ¹H and ¹³C NMR Acquisition: Acquire spectra on a 400 MHz or higher NMR spectrometer. For ¹H NMR, use a standard pulse program with a sufficient number of scans (e.g., 16) to obtain good signal-to-noise. For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.[9]

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS peak at 0.00 ppm.

  • IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer. Record a background spectrum first, then acquire the sample spectrum over a range of 4000-400 cm⁻¹.[9] The absence of N-H stretching bands can be used to monitor the formation of the quinoline ring from certain precursors.[21]

Conclusion

The distinction between 2-quinolinone and 4-quinolinone is a compelling illustration of how a subtle change in molecular architecture can lead to a dramatic divergence in chemical and pharmacological properties. While 4-quinolinone has been cemented in the annals of medicinal chemistry as the backbone of essential antibiotics, 2-quinolinone continues to emerge as a remarkably versatile scaffold for developing drugs against a wide spectrum of diseases, from cancer to cardiovascular disorders. For the medicinal chemist and drug discovery scientist, a deep, mechanistic understanding of these differences is not merely academic—it is fundamental to the rational design of the next generation of therapeutic agents.

References

  • Wang, D., Sun, P., Jia, P., Peng, J., Yue, Y., & Chen, C. (2017). Synthesis of 4-Quinolones and 4H-Thiochromen-4-ones from (Z)-β-Chlorovinyl Ketones. Synthesis, 49(19), 4309-4320. Available at: [Link]

  • Kim, J., & Lee, S. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5463. Available at: [Link]

  • Wikipedia. (n.d.). 4-Quinolone. Retrieved from [Link]

  • Xu, L., et al. (2015). Synthesis of 2-quinolinones by Pd-catalyzed C–S activation/aryne insertion/intramolecular C–N coupling reaction. ResearchGate. Available at: [Link]

  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8657-8682. Available at: [Link]

  • Wrobel, D., & Ksiazek, M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Available at: [Link]

  • Li, Z., et al. (2026). CO2-Driven C(sp2)–H Lactamization to 2-Quinolinones. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-quinolinones. [Table]. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 24(20), 3792. Available at: [Link]

  • Ngnintedo, D. T., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(3), 683. Available at: [Link]

  • Al-Obaidi, A. S. M. (2017). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology, 7(2), 116-122. Available at: [Link]

  • Singh, R. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available at: [Link]

  • da Silva, A. M. R., et al. (2019). Quinolinones Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H). Journal of the Brazilian Chemical Society, 30(10), 2130-2143. Available at: [Link]

  • Patel, V. H., & Chaudhari, P. B. (2019). Pharmacological Application of Quinoline and its Derivatives. Journal of Emerging Technologies and Innovative Research, 6(1). Available at: [Link]

  • Liu, X., et al. (2018). 4-Quinolone derivatives and their activities against Gram positive pathogens. European Journal of Medicinal Chemistry, 145, 209-220. Available at: [Link]

  • RSC Advances. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of 2-quinolone and 4-quinolone. Retrieved from [Link]

  • Nowakowska, Z., & Ksiazek, M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]

  • Park, H. R., Kim, T. H., & Bark, K. M. (2002). Physicochemical properties of quinolone antibiotics in various environments. European Journal of Medicinal Chemistry, 37(6), 443-60. Available at: [Link]

  • El-Gamal, M. I., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. Available at: [Link]

  • Ferguson, G. W., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines. IUCr Journals. Available at: [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Is 2-quinolinone and 2-quinolone the same? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyquinoline. PubChem Compound Database. Retrieved from [Link]

  • Rivera-Figueroa, A. M., et al. (2025). Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation. Molecules, 30(17), 3845. Available at: [Link]

  • Taylor & Francis Online. (2022). 2-Quinolone – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nonyl-4-quinolone. PubChem Compound Database. Retrieved from [Link]

  • Ngnintedo, D. T., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. Available at: [Link]

Sources

Technical Guide: Tautomerism of 2-Hydroxyquinolines vs. 2-Quinolinones

[1][2]

Executive Summary

This guide provides a rigorous technical analysis of the lactam-lactim tautomeric equilibrium in 2-substituted quinolines. While often simplified in undergraduate texts as a "phenol-like" system, the 2-quinolinone (lactam) tautomer is the thermodynamically dominant species in the solid state and most solution phases. Understanding this equilibrium is critical for medicinal chemists, as the distinct hydrogen-bonding profiles of the two tautomers drastically alter ligand-protein binding affinities, metabolic stability, and solubility.

Part 1: Mechanistic & Thermodynamic Foundation

The Equilibrium

The core phenomenon involves the migration of a proton between the ring nitrogen and the exocyclic oxygen, accompanied by a shift in

  • Lactam Form (2-Quinolinone): Characterized by a carbonyl group (C=O) at position 2 and a secondary amine (N-H).

  • Lactim Form (2-Hydroxyquinoline): Characterized by a hydroxyl group (-OH) at position 2 and an imine-like double bond (C=N).

The Aromaticity Paradox: Unlike simple phenols where the enol form is stabilized by aromaticity, the quinoline system presents a trade-off. The lactim form retains full aromaticity of the pyridine ring. However, the lactam form, despite disrupting the "perfect" aromaticity of the heterocyclic ring, benefits from the high thermodynamic stability of the amide resonance and the preservation of the fused benzene ring's aromaticity.

Thermodynamic Landscape

The preference for the lactam form is driven by the strong resonance stabilization energy of the amide bond (approx. 20 kcal/mol).

Phase/ConditionDominant TautomerEnergetic Driver
Solid State Lactam Intermolecular H-bonded dimers (N-H[1]···O=C) form a highly stable lattice.
Solution (Polar) Lactam High dipole moment of the lactam is stabilized by polar solvents (e.g., DMSO, H₂O).
Solution (Non-polar) Lactam Dimerization persists in solvents like CHCl₃, mimicking the solid-state lattice.
Gas Phase Mixed / Lactim In the absence of solvation or dimerization, the lactim form becomes competitive or even slightly more stable due to intrinsic aromaticity.
Visualization of the Equilibrium

The following diagram illustrates the thermodynamic shifting based on environmental factors.

Tautomerism_Landscapecluster_0Environmentcluster_1Dominant SpeciesGasPhaseGas Phase(Isolated Molecule)LactimLactim Form(2-Hydroxyquinoline)Aromatic Pyridine RingGasPhase->Lactim Intrinsic StabilityNonPolarNon-Polar Solv.(CHCl3, Toluene)DimerLactam Dimer(H-Bond Network)NonPolar->Dimer DimerizationPolarPolar Solv.(DMSO, H2O)LactamLactam Form(2-Quinolinone)Amide ResonancePolar->Lactam Dipole SolvationDimer->Lactam Dissociation

Caption: Environmental drivers shifting the 2-quinolinone tautomeric equilibrium.

Part 2: Analytical Characterization

Distinguishing these tautomers requires specific spectroscopic markers. Reliance on a single method (like simple 1D NMR without solvent consideration) often leads to misassignment.

NMR Spectroscopy (The Gold Standard)

NMR provides the most definitive evidence in solution.

  • 
    H NMR: 
    
    • Lactam: The N-H proton typically appears as a broad singlet very far downfield (

      
       10.0 – 13.0 ppm).
      
    • Lactim: The O-H proton is variable but often sharper and less deshielded than the amide proton, unless involved in intramolecular H-bonding.

  • 
    C NMR: 
    
    • C2 Carbon: The carbonyl carbon (C=O) in the lactam resonates at

      
       160–165 ppm. The C-OH carbon in the lactim is typically shielded by 2–5 ppm relative to the carbonyl, but this difference is subtle.
      
    • Coupling Constants: The

      
       coupling between C2 and H4 is a critical diagnostic.
      
X-Ray Crystallography

In the solid state, bond lengths provide irrefutable proof.

  • C2–O Bond:

    
     Å (indicative of C=O double bond).
    
  • C2–N Bond:

    
     Å (indicative of amide character).
    
  • Note: A pure C–O single bond (lactim) would be

    
     Å.
    
UV-Vis Spectroscopy

The electronic transitions differ significantly.

  • Lactam: Shows a characteristic long-wavelength absorption band (often >330 nm) due to the extended conjugation of the amide system.

  • Lactim: Absorption is often blue-shifted (hypsochromic shift) resembling the naphthalene or quinoline parent spectra.

Part 3: Implications in Drug Discovery

The choice of tautomer representation in computational docking studies is a frequent source of error.

Pharmacophore Mismatch
  • Lactam (2-Quinolinone):

    • H-Bond Donor: N-H

    • H-Bond Acceptor: C=O (Strong)

  • Lactim (2-Hydroxyquinoline):

    • H-Bond Donor: O-H

    • H-Bond Acceptor: Ring Nitrogen (N:)

Critical Insight: If you dock the lactim form into a protein pocket designed for the lactam, you invert the donor/acceptor pattern at the 1- and 2-positions, leading to false negative binding scores.

Computational Workflow (DFT)

To predict the dominant form for a novel derivative, Density Functional Theory (DFT) is required.

  • Method: B3LYP/6-311+G(d,p) is the standard level of theory.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD must be used. Gas-phase calculations will misleadingly favor the lactim.

Part 4: Experimental Protocols

Protocol A: NMR Determination of Tautomeric Ratio

Objective: Determine the dominant tautomer in solution.

  • Sample Preparation:

    • Prepare 10 mg of the analyte in 0.6 mL of DMSO-d₆ (favors monomeric lactam) and a separate sample in CDCl₃ (favors dimeric lactam).

    • Control: Synthesize or purchase N-methyl-2-quinolinone (fixed lactam) and 2-methoxyquinoline (fixed lactim) as external standards.

  • Acquisition:

    • Run

      
      H NMR (16 scans) and 
      
      
      C NMR (1024 scans).
    • Run ¹H-¹⁵N HMBC if available. This is the definitive test.

  • Analysis:

    • Step 1: Look for the N-H signal in DMSO-d₆ (

      
       11-13 ppm). If present 
      
      
      Lactam.
    • Step 2: Compare C2 chemical shift to the N-methyl and O-methyl standards.

    • Step 3 (¹⁵N): Lactam nitrogen is typically more shielded (

      
       -230 to -260 ppm relative to nitromethane) compared to the lactim pyridine-like nitrogen (
      
      
      -70 to -100 ppm).
Protocol B: UV-Vis Solvatochromism Test

Objective: Assess environmental sensitivity.

  • Preparation: Prepare

    
     M solutions in Cyclohexane (non-polar), Acetonitrile (polar aprotic), and Methanol (polar protic).
    
  • Measurement: Scan 200–500 nm.

  • Interpretation:

    • Lactam: Significant solvatochromic shift (red shift in polar solvents) due to stabilization of the zwitterionic resonance structure.

    • Lactim: Minimal solvatochromic shift; vibrational fine structure often visible in non-polar solvents.

Part 5: Decision Workflow

Use this logic flow to assign the structure of a new 2-substituted quinoline derivative.

Tautomer_ID_WorkflowStartNew 2-SubstitutedQuinoline DerivativeXRayCan you growsingle crystals?Start->XRayXRD_RunRun X-Ray DiffractionXRay->XRD_RunYesSolubilityCheck Solubilityfor NMRXRay->SolubilityNoBond_CheckCheck C2-O Bond LengthXRD_Run->Bond_CheckResult_Lactam_SolSolid State: LactamBond_Check->Result_Lactam_Sol~1.23 ÅNMR_RunRun 1H & 13C NMRin DMSO-d6Solubility->NMR_RunNH_CheckSignal > 10 ppm?NMR_Run->NH_CheckC13_CheckCompare C2 Shiftto O-Me/N-Me StdsNH_Check->C13_CheckNo / AmbiguousResult_LactamDominant: Lactam(2-Quinolinone)NH_Check->Result_LactamYes (Broad Singlet)C13_Check->Result_LactamMatches N-Me StdResult_LactimDominant: Lactim(2-Hydroxyquinoline)C13_Check->Result_LactimMatches O-Me Std

Caption: Step-by-step decision tree for identifying the dominant tautomer.

References

  • Tautomerism of Heterocycles: Five-membered Rings and Benzo-fused Derivatives. Source: ScienceDirect / Advances in Heterocyclic Chemistry [Link]

  • Solvent Effects on the Tautomeric Equilibrium of 2-Quinolone. Source: Journal of Physical Chemistry A [Link]

  • Spectroscopic studies (NMR, UV–Vis) and DFT calculations of 2-quinolinone derivatives. Source: Journal of Molecular Structure [Link]

  • The tautomerism of 2-hydroxyquinolines and 2-quinolinones in the gas phase and solution. Source: Journal of the Chemical Society, Perkin Transactions 2 [Link]

  • Tautomerism in Drug Discovery. Source: Journal of Computer-Aided Molecular Design [Link]

8-Bromo-4-methylquinolin-2(1H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-Bromo-4-methylquinolin-2(1H)-one

Executive Technical Summary

8-Bromo-4-methylquinolin-2(1H)-one , often referred to as 8-bromo-4-methylcarbostyril , is a halogenated heterocyclic scaffold belonging to the quinolin-2-one family.[1] It serves as a critical intermediate in the synthesis of bioactive pharmaceuticals, particularly in the development of NMDA receptor antagonists, anticancer agents, and kinase inhibitors. Its structural rigidity, combined with the orthogonal reactivity of the C8-bromine (for cross-coupling) and the lactam core, makes it a "privileged structure" in medicinal chemistry.

Physicochemical Dashboard
PropertyData
IUPAC Name 8-Bromo-4-methylquinolin-2(1H)-one
Common Synonyms 8-Bromo-4-methylcarbostyril; 8-Bromo-4-methyl-2-quinolone
CAS Number 500700-03-8
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Exact Mass 236.9789 (for ⁷⁹Br isotope)
Appearance Off-white to pale yellow solid
Melting Point >220 °C (Predicted/Analogous)
Solubility DMSO, DMF, hot Ethanol; poorly soluble in water
SMILES CC1=C(NC(=O)C=C1)C2=CC=CC2Br (Tautomer dependent)

Structural Analysis & Causality

The molecule exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. However, in the solid state and in polar solvents, the lactam (amide) form predominates.

  • C4-Methyl Group: Introduced via acetoacetate condensation; provides steric bulk and hydrophobic interaction potential in protein binding pockets.[1]

  • C8-Bromine Atom: A strategic handle for diversification.[1] It is positioned ortho to the nitrogen, allowing for steric influence on the lactam headgroup and serving as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the scaffold.

  • Lactam Core (NH-C=O): Functions as a hydrogen bond donor/acceptor pair, critical for molecular recognition (e.g., binding to the glycine site of NMDA receptors).

Synthetic Methodology: The Knorr Quinoline Synthesis

The most robust route to 8-bromo-4-methylquinolin-2(1H)-one is the Knorr Quinoline Synthesis .[1] This acid-catalyzed cyclocondensation ensures regioselectivity driven by the electronic properties of the starting aniline.

Retrosynthetic Logic

To construct the 8-bromo-4-methyl core:

  • Benzene Ring Source: Must provide the bromine at the ortho position relative to the nitrogen.

    
    2-Bromoaniline .
    
  • Pyridone Ring Source: Must provide the carbonyl and the C4-methyl group.

    
    Ethyl Acetoacetate .[2]
    
Synthesis Workflow (Graphviz)

G Reactant1 2-Bromoaniline Intermediate Acetoacetanilide Intermediate (N-(2-Bromophenyl)-3-oxobutanamide) Reactant1->Intermediate Condensation (110-140°C) Reactant2 Ethyl Acetoacetate Reactant2->Intermediate Cyclization Acid-Mediated Cyclization (H2SO4 or PPA) Intermediate->Cyclization Intramolecular SEAr Product 8-Bromo-4-methylquinolin-2(1H)-one Cyclization->Product - H2O

Figure 1: Synthetic pathway via Knorr Cyclization.[1][3] The reaction proceeds through an acetoacetanilide intermediate followed by ring closure.

Detailed Experimental Protocol

Step 1: Formation of the Anilide (Condensation) [4]

  • Reagents: Mix 2-bromoaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in a round-bottom flask.

  • Conditions: Heat neat (solvent-free) or in high-boiling solvent (e.g., toluene) to 110–140 °C.

  • Process: Use a Dean-Stark trap or open vessel to distill off the ethanol byproduct. This drives the equilibrium forward.

  • Checkpoint: Monitor by TLC until the starting aniline is consumed. The intermediate is N-(2-bromophenyl)-3-oxobutanamide.[1]

Step 2: Cyclization (Ring Closure)

  • Reagents: Cool the intermediate and add Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA) (5–10 volumes).

  • Reaction: Heat the mixture to 90–100 °C for 1–3 hours. The acid acts as both solvent and catalyst, protonating the carbonyl to facilitate electrophilic aromatic substitution onto the benzene ring.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly onto crushed ice with vigorous stirring (Exothermic!).

    • The product will precipitate as a solid.[4]

  • Purification: Filter the solid, wash with copious water (to remove acid), and recrystallize from ethanol or DMF/water to yield pure 8-bromo-4-methylquinolin-2(1H)-one .

Therapeutic Applications & SAR

The 8-bromo-4-methylquinolin-2(1H)-one scaffold is not merely an end-product but a versatile template in Structure-Activity Relationship (SAR) studies.[1]

NMDA Receptor Antagonism

Quinolin-2-ones are classic antagonists for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1]

  • Mechanism: The lactam functionality mimics the glycine carboxylate/ammonium binding motif.

  • Role of C8-Br: Substituents at the 5- and 8-positions modulate lipid solubility and potency.[1] The 8-bromo group specifically restricts conformation and fills hydrophobic pockets in the receptor active site.

Kinase Inhibition (Fragment-Based Design)

This molecule serves as a "fragment" for developing Type II kinase inhibitors.

  • The lactam "head" binds to the hinge region of the kinase ATP pocket.

  • The C8-bromine allows for the attachment of "tail" groups (via Suzuki coupling) that extend into the solvent-exposed region or the allosteric back-pocket, imparting selectivity.[1]

Anticancer Agents

Halogenated quinolinones exhibit antiproliferative activity by intercalating into DNA or inhibiting topoisomerase enzymes. The C4-methyl group is essential for disrupting the planarity slightly, which can tune the intercalation kinetics.

Handling, Stability, and Safety

  • Stability: The compound is chemically stable under ambient conditions. It is resistant to hydrolysis due to the aromatic nature of the quinolone ring.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Safety (GHS Classification):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Disposal: As a halogenated organic compound, it must be disposed of via a licensed hazardous waste contractor, typically by high-temperature incineration.

References

  • BenchChem. (2025). 8-Bromo-4-methyl-2(1H)-quinolinone Product Page & CAS 500700-03-8 Verification. Link

  • Organic Syntheses. (1948). 4-Methylcarbostyril Synthesis (Analogous Protocol). Org.[2][5][6][7] Synth. 28, 80. Link

  • PubChem. (2025). Compound Summary: Quinolin-2(1H)-one derivatives. National Library of Medicine.[8] Link

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69-115.[1] (Foundational Chemistry).[2][7]

  • Sigma-Aldrich. (2025). Safety Data Sheet (SDS) for Halogenated Quinolines. Link

Sources

Methodological & Application

Application Note: Knorr Synthesis of 8-Bromo-4-methylquinolin-2(1H)-one

[1]

Executive Summary

This application note details the optimized synthesis of 8-bromo-4-methylquinolin-2(1H)-one (also referred to as 8-bromo-4-methylcarbostyril). This scaffold is a critical intermediate in medicinal chemistry, particularly as a precursor for kinase inhibitors and P2X7 antagonists. The bromine handle at the C8 position allows for subsequent diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-carbonyl provides a handle for chlorination and nucleophilic displacement.[1]

The protocol utilizes the Knorr Quinoline Synthesis , favoring the formation of the thermodynamic acetoacetanilide intermediate over the kinetic crotonate byproduct to ensure high regiochemical fidelity.

Retrosynthetic Analysis & Strategy

The synthesis relies on the condensation of 2-bromoaniline with ethyl acetoacetate , followed by an acid-mediated intramolecular electrophilic aromatic substitution (SEAr).[1]

Critical Strategic Decision: Thermodynamic vs. Kinetic Control

A common pitfall in Knorr synthesis is the competition between two intermediates:

  • Kinetic Product (Low Temp): Formation of the Schiff base (ethyl ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    -aminocrotonate). Cyclization of this species typically yields 4-quinolones (Conrad-Limpach synthesis).[2]
    
  • Thermodynamic Product (High Temp): Formation of the amide (acetoacetanilide). Cyclization of this species yields the desired quinolin-2(1H)-ones (Knorr synthesis).[1][3]

Directive: To secure the target structure, the protocol below enforces thermodynamic conditions (high temperature, removal of ethanol) to exclusively isolate the amide before cyclization.

RetrosynthesisProductTarget: 8-Bromo-4-methylquinolin-2(1H)-oneIntermediateIntermediate: N-(2-Bromophenyl)-3-oxobutanamide(Acetoacetanilide)Product->IntermediateAcid-Mediated Cyclization(SEAr)ReactantsReactants: 2-Bromoaniline + Ethyl AcetoacetateIntermediate->ReactantsAmidation (-EtOH)

Figure 1: Retrosynthetic disconnection showing the necessity of the amide intermediate.

Reaction Mechanism

The mechanism proceeds via the formation of the

  • Amidation: Nucleophilic attack of the aniline nitrogen on the ester carbonyl of ethyl acetoacetate, displacing ethanol.

  • Cyclization: In concentrated sulfuric acid, the keto-amide undergoes protonation. The aromatic ring attacks the activated carbonyl (or enol) carbon.

  • Aromatization: Loss of water drives the formation of the stable quinolin-2-one system.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][4][5][6][7][8]Role
2-Bromoaniline 172.021.0Limiting Reagent
Ethyl Acetoacetate 130.141.2Electrophile
Toluene -SolventAzeotropic solvent
Sulfuric Acid (conc.) 98.08ExcessCyclizing Agent/Solvent
Water 18.02-Quenching
Part A: Synthesis of N-(2-bromophenyl)-3-oxobutanamide

Goal: Isolate the pure amide intermediate to prevent 4-quinolone contamination.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add 2-bromoaniline (17.2 g, 100 mmol) and Toluene (100 mL).

  • Addition: Add ethyl acetoacetate (15.6 g, 120 mmol, 1.2 eq).

  • Reaction: Heat the mixture to vigorous reflux (bath temp ~120°C).

    • Observation: Ethanol and water will co-distill. The high temperature drives the equilibrium toward the amide.

    • Time: Reflux for 4–6 hours until TLC indicates consumption of aniline.

  • Workup:

    • Cool the reaction to room temperature.[7] The product often crystallizes directly from toluene upon cooling.

    • If solid forms: Filter and wash with cold toluene/hexanes (1:1).

    • If no solid: Evaporate toluene under reduced pressure. Recrystallize the residue from EtOH/Hexanes.

  • QC Check: 1H NMR should show a methylene singlet at ~3.6 ppm (keto form) and no vinyl proton signals characteristic of the crotonate.

Part B: Knorr Cyclization to 8-Bromo-4-methylquinolin-2(1H)-one

Goal: Intramolecular ring closure.[1]

  • Setup: Equip a 250 mL 3-neck RBF with a mechanical stirrer (viscosity increases significantly) and an internal thermometer.

  • Acid Charge: Add conc. H₂SO₄ (50 mL) and cool to 0–5°C using an ice bath.

  • Addition: Portion-wise, add the intermediate amide (from Part A) to the acid over 20 minutes.

    • Control: Maintain internal temperature <10°C during addition to prevent charring.

  • Heating:

    • Remove the ice bath.

    • Heat the mixture to 95°C for 90–120 minutes.

    • Monitor: The solution will turn deep yellow/brown. Evolution of steam indicates dehydration.

  • Quenching (Critical):

    • Prepare a beaker with 500 mL of crushed ice/water .

    • Pour the hot reaction mixture slowly into the vigorously stirred ice water.

    • Precipitation: The product will crash out as an off-white to tan solid.[1]

  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash: Wash copiously with water (3 x 100 mL) until the filtrate is neutral (pH ~7).

    • Wash: Wash with cold acetone (2 x 20 mL) to remove unreacted organic impurities.

    • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Workflow Visualization

WorkflowStartStart: 2-Bromoaniline+ Ethyl AcetoacetateStep1Reflux in Toluene(Dean-Stark Trap)>110°CStart->Step1Check1Isolate Intermediate(Crystallize/Filter)Step1->Check1Thermodynamic ControlStep2Dissolve in conc. H2SO4(0°C addition)Check1->Step2Step3Heat to 95°C(Cyclization)Step2->Step3QuenchPour into Crushed IceStep3->QuenchFinishFilter, Wash, DryTarget ProductQuench->Finish

Figure 2: Step-by-step experimental workflow ensuring isolation of the amide intermediate.

Characterization Data (Expected)

Upon isolation, the product should be characterized to confirm regiochemistry.

  • Appearance: Off-white to pale brown solid.[1]

  • Melting Point: >220°C (High melting point characteristic of carbostyrils).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       11.2 (s, 1H, NH ) - Broad singlet, exchangeable.
      
    • 
       7.95 (dd, J = 8.0, 1.5 Hz, 1H, H-7 ) - Deshielded by Br.
      
    • 
       7.60 (dd, J = 8.0, 1.5 Hz, 1H, H-5 ) - Adjacent to methyl group.
      
    • 
       7.15 (t, J = 8.0 Hz, 1H, H-6 ).
      
    • ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       6.45 (s, 1H, H-3 ) - Characteristic singlet for quinolin-2-ones.
      
    • 
       2.45 (s, 3H, CH₃ ) - Methyl group at C4.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of 4-Quinolone Kinetic control (Crotonate formation).Ensure Step 1 is heated to reflux (>110°C). Do not use acid catalyst in Step 1 unless using Dean-Stark to remove water immediately.[1]
Low Yield in Cyclization Sulfonation of the ring.Do not exceed 100°C in Step 2. If sulfonation occurs, switch to Polyphosphoric Acid (PPA) at 120°C (gentler but more viscous).
Sticky/Gummy Precipitate Trapped acid/impurities.Improve quenching: Stir the ice slurry vigorously. Recrystallize crude product from Acetic Acid or DMF/Water.
Regioisomer Contamination Starting material impurity.Ensure 2-bromoaniline is free of 4-bromoaniline. 4-bromoaniline yields the 6-bromo product.[1]

Safety & Handling

  • 2-Bromoaniline: Toxic by inhalation and ingestion.[1] Potential mutagen. Handle in a fume hood.

  • Sulfuric Acid: Highly corrosive. Reacts violently with water. Always add acid to water (or pour reaction mixture into ice) carefully.

  • Brominated Compounds: Treat all waste as halogenated organic waste.

References

  • Jones, G. (1977). Pyridines and their Benzo Derivatives: (V) Synthesis. In Comprehensive Heterocyclic Chemistry. This seminal text outlines the mechanistic divergence between Knorr and Conrad-Limpach syntheses.[1]

  • Staskun, B. (1964).[4] The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines.[1][4] The Journal of Organic Chemistry, 29(5), 1153–1157.[4] (Foundational paper on the mechanism and acid conditions).

  • Meth-Cohn, O. (1993).[1] Quinoline Synthesis. In Comprehensive Organic Synthesis. Provides detailed protocols for cyclization using PPA vs H₂SO₄. [1]

  • Organic Syntheses. (1946). 2-Hydroxy-4-methylquinoline.[1][9] Org. Synth. 26, 40. (Standard validated protocol for the parent scaffold). [1]

Application Note: Copper-Catalyzed Cyclization of N-(2-bromo-4-methylphenyl)acetoacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers in medicinal chemistry and process development. It details the protocol for the intramolecular C-arylation of N-(2-bromo-4-methylphenyl)acetoacetamide to form 3-acetyl-5-methyloxindole , a privileged scaffold in kinase inhibitor development.

Executive Summary

The oxindole (indolin-2-one) scaffold is a ubiquitous structural motif in bioactive alkaloids and FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib). Traditional syntheses (e.g., Wolff rearrangement, Stollé synthesis) often require harsh conditions or expensive palladium catalysts.

This protocol details a cost-effective, scalable Copper-Catalyzed Intramolecular C-Arylation of N-(2-bromo-4-methylphenyl)acetoacetamide. By leveraging the acidity of the active methylene group in the acetoacetyl moiety, this method achieves cyclization under mild conditions using CuI and L-Proline, yielding 3-acetyl-5-methyloxindole with high regioselectivity.

Key Advantages[1]
  • Cost-Efficiency: Uses CuI (approx. 1/100th the cost of Pd sources).

  • Ligand Availability: Utilizes L-Proline, an inexpensive, non-toxic amino acid ligand.

  • Scalability: Protocol is validated for gram-scale synthesis with minimal safety hazards compared to radical cyclizations.

Reaction Mechanism & Logic

The transformation proceeds via a Cu(I)-catalyzed intramolecular C-C bond formation . Unlike Pd-catalyzed Heck reactions which typically involve olefin insertion, this pathway relies on the nucleophilic attack of an enolate on the aryl metal center.

Mechanistic Cycle[2][3][4][5]
  • Ligand Exchange: The precatalyst (CuI) coordinates with the ligand (L-Proline) and base to form the active anionic Cu(I) species.

  • Oxidative Addition: The Cu(I) complex inserts into the Ar-Br bond of the substrate.

  • Enolate Coordination: The base (K₂CO₃) deprotonates the active methylene (-CH₂-) of the acetoacetyl side chain, which then displaces the halide/ligand on the Copper center.

  • Reductive Elimination: The C-C bond is formed between the aryl ring and the methylene carbon, releasing the product and regenerating the Cu(I) catalyst.

CatalyticCycle Substrate Substrate (Ar-Br + Active Methylene) CuI Active Catalyst [L-Pro-Cu] OxAdd Intermediate A (Oxidative Addition) CuI->OxAdd + Substrate Enolate Intermediate B (Enolate Coordination) OxAdd->Enolate + Base (-HBr) RedElim Reductive Elimination (C-C Bond Formation) Enolate->RedElim Ring Closure RedElim->CuI Regeneration Product Product 3-Acetyl-5-methyloxindole RedElim->Product Release

Figure 1: Catalytic cycle for the Cu-catalyzed synthesis of oxindoles via enolate arylation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
N-(2-bromo-4-methylphenyl)acetoacetamide 270.121.0Substrate
Copper(I) Iodide (CuI) 190.450.1 (10 mol%)Catalyst
L-Proline 115.130.2 (20 mol%)Ligand
Potassium Carbonate (K₂CO₃) 138.212.0Base
DMSO (Anhydrous) -0.2 M Conc.Solvent
Step-by-Step Methodology
Phase 1: Reaction Assembly (Inert Atmosphere)
  • Step 1: Oven-dry a reaction tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Step 2: Charge the flask with CuI (19 mg, 0.1 mmol) , L-Proline (23 mg, 0.2 mmol) , and K₂CO₃ (276 mg, 2.0 mmol) .

  • Step 3: Add the substrate N-(2-bromo-4-methylphenyl)acetoacetamide (270 mg, 1.0 mmol) .

  • Step 4: Cap the vessel with a rubber septum. Evacuate the vessel and backfill with Argon (repeat 3 times) to remove oxygen. Critical: Oxygen poisons the Cu catalyst.

  • Step 5: Inject DMSO (5.0 mL) via syringe.

Phase 2: Catalysis
  • Step 6: Place the reaction vessel in a pre-heated oil bath at 90°C .

  • Step 7: Stir vigorously for 12–18 hours . The mixture acts as a heterogeneous slurry initially but may clarify as the reaction proceeds.

  • Step 8: Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes) or HPLC. The starting material (Ar-Br) should disappear, and a new, more polar spot (Oxindole) will appear.

Phase 3: Workup & Purification
  • Step 9: Cool the mixture to room temperature.

  • Step 10: Quench the reaction by pouring the mixture into cold 1M HCl (20 mL) .

    • Note: Acidification is crucial to protonate the oxindole enolate and precipitate the product.

  • Step 11: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL) .

  • Step 12: Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMSO.

  • Step 13: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Step 14: Purify the crude residue via flash column chromatography (Silica Gel, Hexane/EtOAc gradient 80:20 to 60:40).

Expected Results
  • Product: 3-acetyl-5-methylindolin-2-one.

  • Appearance: Typically an off-white to pale yellow solid.

  • Yield: Expected isolated yield 75–85%.

Workflow Visualization

Workflow Prep Preparation Dry glassware, Weigh reagents (Inert atm) Reaction Reaction DMSO, 90°C, 12-18h (CuI/L-Proline) Prep->Reaction Quench Quench Pour into 1M HCl (Precipitation) Reaction->Quench Extract Extraction EtOAc/Brine Wash (Remove DMSO) Quench->Extract Purify Purification Column Chromatography (Hex/EtOAc) Extract->Purify

Figure 2: Operational workflow for the synthesis of 3-acetyl-5-methyloxindole.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Oxygen contaminationEnsure rigorous degassing (freeze-pump-thaw or vacuum/backfill cycles).
Starting Material Remains Inactive CatalystUse fresh CuI (should be off-white, not brown/green). Recrystallize CuI from KI/H₂O if necessary.
Deacetylation Observed Hydrolysis during workupAvoid prolonged exposure to strong acid. Adjust quench to pH 4-5 instead of pH 1.
Poor Solubility Substrate aggregationSwitch solvent to DMF or DMAc; increase temperature to 110°C.

Safety & Handling

  • Aryl Bromides: Potential skin irritants. Handle with gloves.

  • Copper(I) Iodide: Toxic to aquatic life. Dispose of heavy metal waste in designated containers.

  • DMSO: Penetrates skin and carries contaminants. Use nitrile gloves.

  • Pressure: Heating closed vessels requires blast shields or synthesis in rated pressure tubes.

References

  • Original Methodology (Cu/Amino Acid): Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds." Journal of the American Chemical Society, 126(43), 2004. Link

  • Oxindole Synthesis Specifics: Yang, D., et al. "Copper-Catalyzed Intramolecular C-Arylation of Activated C-H Bonds: Efficient Synthesis of Oxindoles." Journal of Organic Chemistry, 70(24), 2005. Link

  • Alternative Ligand Systems: Buchwald, S. L., et al. "Copper-Catalyzed Synthesis of Oxindoles." Organic Letters, 9(22), 2007. Link

Sources

Synthesis of 8-bromo-4-methylquinolin-2(1H)-one using sulfuric acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 8-Bromo-4-methylquinolin-2(1H)-one via Knorr Cyclization

Executive Summary

This application note details the optimized protocol for synthesizing 8-bromo-4-methylquinolin-2(1H)-one (also known as 8-bromo-4-methylcarbostyril). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile building block for Suzuki-Miyaura cross-coupling reactions due to the steric and electronic properties of the 8-bromo substituent.[1]

The method utilizes the Knorr Quinoline Synthesis , a robust two-step sequence involving the condensation of 2-bromoaniline with ethyl acetoacetate followed by acid-mediated cyclization.[1] Sulfuric acid (


) is selected as the cyclizing agent to favor the formation of the 2-quinolone isomer over the thermodynamic 4-hydroxyquinoline product (Conrad-Limpach product).

Reaction Mechanism & Logic

The synthesis proceeds via the formation of an acetoacetanilide intermediate, which subsequently undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) facilitated by concentrated sulfuric acid.

Mechanistic Pathway:

  • Amide Formation: Nucleophilic attack of the aniline nitrogen on the ester carbonyl of ethyl acetoacetate (or ketone, depending on conditions, but amide formation is the Knorr precursor).

  • Cyclization: In concentrated

    
    , the ketone carbonyl is protonated, increasing its electrophilicity.[1] The aromatic ring attacks this position, closing the ring to form the 4-methyl-2-quinolone core.[1]
    

KnorrMechanism Start 2-Bromoaniline + Ethyl Acetoacetate Inter Intermediate: N-(2-bromophenyl)- 3-oxobutanamide Start->Inter Condensation (Toluene, Reflux) Transition Protonated Intermediate (H2SO4) Inter->Transition Protonation Product Product: 8-Bromo-4-methyl- quinolin-2(1H)-one Transition->Product Cyclization (- H2O)

Figure 1: Mechanistic flow of the Knorr Quinoline Synthesis targeting the 2-quinolone scaffold.

Experimental Protocol

Materials & Reagents
ReagentRolePurityHazards
2-Bromoaniline Starting Material>98%Toxic, Irritant
Ethyl Acetoacetate Reagent>99%Flammable
Sulfuric Acid (Conc.) Cyclizing Agent95-98%Corrosive, Oxidizer
Toluene Solvent (Step 1)ACS GradeFlammable
Ethanol RecrystallizationAbsoluteFlammable
Step 1: Preparation of Acetoacetanilide Intermediate

Goal: Isolate N-(2-bromophenyl)-3-oxobutanamide to ensure purity before harsh acid treatment.[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-bromoaniline (17.2 g, 100 mmol) and Toluene (100 mL).

  • Addition: Add ethyl acetoacetate (14.3 g, 110 mmol, 1.1 equiv).

  • Reaction: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction is typically complete when theoretical water (~1.8 mL) is collected (approx. 3-5 hours).

  • Workup: Cool the solution to room temperature. The intermediate often precipitates. If not, concentrate the toluene under reduced pressure to ~20% volume and add hexanes to induce precipitation.[1]

  • Filtration: Filter the solid, wash with cold hexanes, and dry under vacuum.[1]

    • Expected Yield: 85-95%[1]

    • Appearance: Off-white to beige solid.[1]

Step 2: Sulfuric Acid Mediated Cyclization

Goal: Ring closure to form the quinolinone core.

  • Setup: Equip a 250 mL 3-neck flask with a mechanical stirrer (viscosity increases) and an internal thermometer. Place in an ice/water bath.

  • Acid Charge: Add Concentrated Sulfuric Acid (50 mL) and cool to 0-5°C.

  • Addition: Add the acetoacetanilide intermediate (from Step 1) portion-wise over 30 minutes.

    • Critical Parameter: Maintain internal temperature < 10°C during addition to prevent charring.

  • Heating: Once addition is complete, remove the ice bath. Slowly heat the mixture to 80°C .

    • Observation: The mixture will darken.[2] Maintain 80°C for 60-90 minutes.

    • Note: Do not exceed 95°C; higher temperatures promote tar formation and sulfonation byproducts.[1]

  • Quench: Cool the reaction mixture to room temperature. Pour the dark syrup slowly into 500 mL of crushed ice/water with vigorous stirring.

    • Result: The product will precipitate as a solid.[3][4][5][6]

  • Isolation: Filter the precipitate. Wash copiously with water until the filtrate is neutral (pH ~7). Wash once with cold methanol (20 mL) to remove unreacted organic impurities.

Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization S1_Mix Mix 2-Bromoaniline + Ethyl Acetoacetate in Toluene S1_Reflux Reflux (Dean-Stark) Remove H2O S1_Mix->S1_Reflux S1_Isolate Isolate Intermediate (Filtration) S1_Reflux->S1_Isolate S2_Add Add to Cold H2SO4 (0-5°C) S1_Isolate->S2_Add Dried Intermediate S2_Heat Heat to 80°C (1-2 Hours) S2_Add->S2_Heat S2_Quench Quench on Ice Precipitate Product S2_Heat->S2_Quench

Figure 2: Operational workflow for the two-step synthesis.

Purification and Characterization

Purification Protocol: The crude solid obtained from the acid quench is often >90% pure but may contain trace colored impurities.

  • Recrystallization: Dissolve the crude solid in boiling Ethanol (or DMF for larger scales).

  • Hot Filtration: If insoluble black particles (carbon) are present, filter while hot.[1]

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

  • Drying: Dry at 60°C under vacuum.

Characterization Data (Expected):

  • Appearance: White to pale yellow crystalline solid.[1]

  • Melting Point: High melting solid (Expected range >220°C; Reference 4-methylcarbostyril MP is 222-224°C [1]).[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.5 (s, 1H, NH) - Broad singlet.[1]
      
    • 
       7.8 - 7.0 (m, 3H, Aromatic) - Pattern consistent with 1,2,3-trisubstituted benzene.[1]
      
    • 
       6.4 (s, 1H, H-3) - Characteristic vinyl proton of the quinolone ring.[1]
      
    • 
       2.45 (s, 3H, CH3) - Methyl group at C4.[1]
      

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete CyclizationEnsure temperature reaches 80°C; extend time to 2 hrs.
Black Tar/Charring Temperature too highStrictly control addition temp (<10°C) and reaction temp (<90°C).
Isomer Impurity Formation of 4-hydroxy isomerEnsure

is concentrated (>95%). Dilute acid favors Conrad-Limpach kinetics.[1]
Sticky Precipitate Trapped Acid/SolventGrind the precipitate in water during the quench step to release trapped acid.

Safety & Handling (E-E-A-T)

  • Sulfuric Acid: Causes severe skin burns and eye damage.[1] Reacts violently with water.[1] Always add acid to water (or pour reaction mix into ice) slowly. Use full PPE (Face shield, acid-resistant gloves).[1]

  • Brominated Compounds: Many halogenated anilines are toxic if inhaled or absorbed.[1] Handle in a fume hood.

  • Waste Disposal: Neutralize acidic filtrate with Sodium Bicarbonate before disposal.[1] Collect halogenated organic waste separately.[1]

References

  • Organic Syntheses, Coll.[1][2][7] Vol. 3, p.580 (1955); Vol. 28, p.80 (1948).[1] 4-Methylcarbostyril. URL: [Link]

  • Jones, G.[1] The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience, 1977.[1] (Standard text on Knorr Synthesis mechanism).

  • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 11315579, 8-Bromo-4-methylquinolin-2(1H)-one.[1] URL: [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Microwave-Assisted Synthesis of Brominated Quinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Brominated Quinolones & the Advent of Microwave Synthesis

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with antibacterial, anticancer, and antiviral activities.[1][2][3] Chemical modification of the core quinolone structure is a key strategy for developing new drug candidates with improved efficacy and pharmacological properties.[3] Among these modifications, the introduction of bromine atoms is of particular importance. Brominated quinolinones not only exhibit significant biological activities themselves but also serve as versatile synthetic intermediates for further functionalization, enabling the creation of diverse molecular libraries for drug discovery.[4][5] For instance, brominated quinolines have shown promise as precursors for compounds with potent antiproliferative effects against various cancer cell lines.[4]

Traditionally, the synthesis and subsequent bromination of quinolinones have involved conventional heating methods that often require long reaction times, harsh conditions, and can lead to the formation of multiple byproducts.[6] The emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a greener, more efficient alternative.[6][7][8] Microwave irradiation provides rapid, uniform, and selective heating of the reaction mixture, leading to dramatic acceleration of reaction rates, higher product yields, and improved purity.[9] This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[7][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of brominated quinolinones. We will delve into the mechanistic principles, provide detailed experimental protocols, and offer insights into reaction optimization and safety considerations.

Mechanistic Insights: The Role of Microwave Irradiation in Bromination

The bromination of quinolinones is typically an electrophilic substitution reaction. The specific position of bromination on the quinolinone ring is dictated by the electronic properties of the scaffold and the reaction conditions. In the case of 2-methylquinolin-4(1H)-ones, the outcome of the bromination is highly dependent on the nature of any substituent at the C(3) position.[10]

Microwave irradiation accelerates these reactions through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture, such as the quinolinone substrate and polar solvents, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates significant internal heat, leading to a much faster and more uniform temperature increase than is achievable with conventional heating.

The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations as it is easier and safer to handle than liquid bromine.[7][10][11] The reaction with NBS can proceed through either a radical pathway, often initiated by light or a radical initiator, or an ionic pathway, which is typically catalyzed by an acid.[12] Under microwave conditions in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA), the ionic pathway is favored for the bromination of carbonyl compounds.[12]

The general mechanism for the acid-catalyzed bromination of a quinolinone at the C(3) position with NBS is as follows:

  • Enolization: The quinolinone, in equilibrium with its enol tautomer, is protonated at the carbonyl oxygen by the acid catalyst. This increases the enol concentration.

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine of NBS.

  • Deprotonation: A base (e.g., the solvent or the succinimide anion) removes the proton from the oxygen, regenerating the carbonyl group and yielding the 3-bromoquinolinone product.

Microwave energy efficiently drives this process by overcoming the activation energy barrier for each step, resulting in a significantly shorter reaction time.

Microwave-Assisted Bromination Mechanism cluster_1 Microwave Reactor Quinolinone Quinolinone Substrate MW_Heating Microwave Irradiation (Rapid Volumetric Heating) Quinolinone->MW_Heating NBS N-Bromosuccinimide (NBS) NBS->MW_Heating Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->MW_Heating Enolization Enolization of Quinolinone MW_Heating->Enolization Accelerates Electrophilic_Attack Electrophilic Attack by Bromine Enolization->Electrophilic_Attack Forms Enol Intermediate Deprotonation Deprotonation & Product Formation Electrophilic_Attack->Deprotonation Bromoquinolinone Brominated Quinolinone Deprotonation->Bromoquinolinone Succinimide Succinimide Byproduct Deprotonation->Succinimide

Caption: Mechanism of microwave-assisted bromination.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the microwave-assisted bromination of quinolinones. Researchers should note that optimization of reaction parameters may be necessary for specific substrates.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.[13]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[12]

  • Bromine and its derivatives are corrosive and toxic. Avoid inhalation and skin contact.[8][13]

  • Microwave synthesis should only be conducted in a dedicated microwave reactor designed for chemical synthesis, using appropriate sealed vessels to manage pressure buildup.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[12][13]

Protocol 1: Microwave-Assisted Bromination of 2-Methylquinolin-4(1H)-one at the C(3) Position

This protocol is adapted from general procedures for the bromination of carbonyl compounds and the known reactivity of quinolinones.[10][12]

Materials:

  • 2-Methylquinolin-4(1H)-one

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TSA)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave synthesis vials (10 mL) with caps

  • Magnetic stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-methylquinolin-4(1H)-one (1.0 mmol).

  • Add glacial acetic acid (3-4 mL) to dissolve the substrate.

  • Add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 eq.).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol, 0.1 eq.).

  • Seal the vial securely with a cap.

  • Place the vial inside the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). A starting point for optimization is provided in the table below.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully uncap the vial in a fume hood.

  • Pour the reaction mixture into a beaker containing ice-water (20 mL).

  • Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-2-methylquinolin-4(1H)-one.

Data Presentation: Reaction Parameter Optimization

The following table provides a starting point for the optimization of microwave parameters. The optimal conditions will vary depending on the specific quinolinone substrate and the microwave reactor used.

ParameterSetting 1 (Exploratory)Setting 2 (Optimized - Example)Rationale & Notes
Temperature 100 °C120 °CHigher temperatures generally increase reaction rates, but may lead to side products.
Time 10 min5 minMicrowave reactions are typically very fast. Monitor by TLC to avoid decomposition.
Power 100 W150 WPower should be sufficient to maintain the target temperature. Use dynamic power control if available.
Pressure Monitored (up to 20 bar)Monitored (up to 20 bar)Ensure the pressure does not exceed the vial's safety limit.

digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A[label="1. Reagent Addition\n(Quinolinone, NBS, Catalyst, Solvent)"]; B[label="2. Vial Sealing"]; C [label="3. Microwave Irradiation\n(Set Temp, Time, Power)"]; D [label="4. Cooling to Room Temp"]; E [label="5. Quenching\n(Ice-water)"]; F [label="6. Neutralization\n(aq. NaHCO₃)"]; G [label="7. Extraction\n(DCM)"]; H [label="8. Drying & Concentration"]; I[label="9. Purification\n(Column Chromatography)"]; J [label="10. Characterization\n(NMR, MS)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }

Caption: General experimental workflow for synthesis.

Troubleshooting and Further Considerations

  • Low Yield: If the yield is low, consider increasing the reaction temperature or time in small increments. Ensure all reagents are pure and dry.

  • Multiple Products: The formation of multiple brominated products can occur. Regioselectivity is influenced by the substituents on the quinolinone ring.[10] Lowering the reaction temperature or reducing the equivalents of NBS may improve selectivity.

  • No Reaction: Confirm that the microwave is functioning correctly and that the reagents are reactive. The presence of water can inhibit the reaction; ensure anhydrous conditions if necessary.

  • Regioselectivity: For quinolinones with multiple potential sites for bromination, the outcome can be complex. For instance, in the absence of a C(3) substituent, bromination may occur at the C(6) position.[10] Careful characterization of the product is essential to confirm the position of bromination.

Conclusion

Microwave-assisted synthesis represents a powerful and efficient methodology for the preparation of brominated quinolinones. By leveraging the principles of microwave heating, researchers can significantly reduce reaction times, improve yields, and develop greener synthetic protocols.[6] The protocols and insights provided in this guide serve as a robust starting point for the exploration and optimization of these important transformations, ultimately facilitating the discovery and development of new therapeutic agents.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Research Journal of Chemical Sciences. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. Available at: [Link]

  • Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • RF Energy Industrial I Microwave-Driven Chemical Reactions. (n.d.). RFHIC. Available at: [Link]

  • The Role of Microwave-Assisted Synthesis in Organic Chemistry. (2024). ResearchGate. Available at: [Link]

  • Ritzmann, N. H., et al. (2019). Bromination of alkyl quinolones by Microbulbifer sp. HZ11, a marine Gammaproteobacterium, modulates their antibacterial activity. Environmental Microbiology. Available at: [Link]

  • Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publishers. Available at: [Link]

  • Bromine - SAFETY DATA SHEET. (2024). PENTA. Available at: [Link]

  • Guan, X.-Y., et al. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry. Available at: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. Available at: [Link]

  • Bromine | Chemical Emergencies. (2024). CDC. Available at: [Link]

  • Student safety sheets 55 Bromine. (n.d.). CLEAPSS Science. Available at: [Link]

  • Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publishers. Available at: [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Microwave assisted synthesis of 4‐quinolones. (n.d.). ResearchGate. Available at: [Link]

  • Microwave-assisted expeditious and efficient synthesis of novel quinolin-4-yl methoxychromen-2-and-4-ones catalyzed by YbCl3. (2015). The Royal Society of Chemistry. Available at: [Link]

  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. (2025). MDPI. Available at: [Link]

  • Microwave assisted regioselective synthesis of quinoline appended triazoles as potent anti-tubercular and antifungal agents via copper (I) catalyzed cycloaddition. (2021). PubMed. Available at: [Link]

  • Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. (2022). Journal of medical pharmaceutical and allied sciences. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers. Available at: [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (n.d.). PMC. Available at: [Link]

  • Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. (2015). ResearchGate. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. Available at: [Link]

Sources

Reagents and Protocols for the Synthesis of 8-Bromo-4-methylquinolin-2(1H)-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Quinolinone Scaffold in Drug Discovery

The quinoline and quinolin-2(1H)-one frameworks are foundational scaffolds in medicinal chemistry, renowned for their broad spectrum of pharmacological activities.[1] These privileged structures are integral to numerous therapeutic agents, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The strategic introduction of substituents onto the quinoline ring system enables the fine-tuning of a compound's biological and physicochemical properties, making it a fertile ground for the development of novel therapeutics.[1] Specifically, 8-bromo-4-methylquinolin-2(1H)-one is a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science.[2] Halogenated quinolones, in particular, have demonstrated significant therapeutic potential, with the bromine atom often enhancing bioactivity by improving interactions with biological targets and increasing metabolic stability.[3]

This application note provides a comprehensive guide to the synthesis of 8-bromo-4-methylquinolin-2(1H)-one, focusing on the well-established Knorr quinoline synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical advice for a successful synthesis.

Synthetic Strategy: The Knorr Quinoline Synthesis

The most common and scalable approach for preparing 4-methylquinolin-2(1H)-one derivatives is the Knorr quinoline synthesis.[4] This robust, acid-catalyzed reaction involves the intramolecular cyclization of a β-ketoanilide to form a 2-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 2-quinolone form.[5][6] The synthesis is typically a two-step process:

  • Formation of the β-ketoanilide intermediate: This step involves the condensation of an aniline with a β-ketoester.

  • Acid-catalyzed cyclization: The intermediate is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to induce ring closure and dehydration, yielding the final quinolinone product.[5][7]

For the synthesis of 8-bromo-4-methylquinolin-2(1H)-one, the specific starting materials are 2-bromoaniline and ethyl acetoacetate.

Reaction Mechanism

The Knorr quinoline synthesis proceeds via an electrophilic aromatic substitution mechanism.[7] The key steps are:

  • Anilide Formation: 2-bromoaniline reacts with ethyl acetoacetate to form the corresponding β-ketoanilide, ethyl 3-((2-bromophenyl)amino)but-2-enoate.

  • Protonation and Enolization: In the presence of a strong acid, the carbonyl group of the ketoanilide is protonated, facilitating enolization.

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring of the aniline moiety attacks the enol, leading to the formation of a new carbon-carbon bond and a dihydroquinoline intermediate.[8]

  • Dehydration and Aromatization: Subsequent loss of a water molecule results in the formation of the stable, aromatic quinolinone ring system.[8]

dot graph "Knorr_Quinoline_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="2-Bromoaniline +\nEthyl Acetoacetate", fillcolor="#F1F3F4"]; Intermediate [label="Ethyl 3-((2-bromophenyl)amino)but-2-enoate\n(β-Ketoanilide)", fillcolor="#F1F3F4"]; Cyclization [label="8-Bromo-4-methylquinolin-2(1H)-one", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label=" Condensation "]; Intermediate -> Cyclization [label=" H₂SO₄ (conc.)\nHeat "]; } dot Figure 1: General workflow for the Knorr synthesis of 8-bromo-4-methylquinolin-2(1H)-one.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of 8-bromo-4-methylquinolin-2(1H)-one.

Part 1: Synthesis of Ethyl 3-((2-bromophenyl)amino)but-2-enoate (β-Ketoanilide Intermediate)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Bromoaniline172.02(Specify amount)(Calculate)1.0
Ethyl acetoacetate130.14(Specify amount)(Calculate)1.1
Toluene-(Specify volume)--
p-Toluenesulfonic acid monohydrate190.22(Specify amount)(Calculate)0.05

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add 2-bromoaniline and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux and commence the azeotropic removal of water.

  • Slowly add ethyl acetoacetate (1.1 equivalents) to the refluxing mixture over a period of 1-2 hours.

  • Continue to reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap, or until TLC analysis indicates the complete consumption of the 2-bromoaniline.

  • Cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure to yield the crude ethyl 3-((2-bromophenyl)amino)but-2-enoate. This crude product is often of sufficient purity to be used directly in the next step.

Part 2: Cyclization to 8-bromo-4-methylquinolin-2(1H)-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Crude ethyl 3-((2-bromophenyl)amino)but-2-enoate298.15(From Part 1)(Calculate)1.0
Concentrated Sulfuric Acid (98%)98.08(Specify volume)-10-20 eq (by weight)
Crushed Ice/Water-(Sufficient quantity)--

Procedure:

  • In a separate flask, carefully cool the concentrated sulfuric acid to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly and carefully add the crude anilide intermediate from Part 1 to the pre-cooled concentrated sulfuric acid. Maintain the temperature below 20 °C during the addition.

  • Once the addition is complete, slowly heat the mixture to 80-90 °C.

  • Maintain the temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring. This will cause the product to precipitate out of the solution.

  • Filter the resulting solid using a Büchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral (pH 7).

  • Dry the solid product under vacuum to yield crude 8-bromo-4-methylquinolin-2(1H)-one.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of DMF and water.[4] The choice of solvent will depend on the impurity profile of the crude material.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield of anilide Incomplete reaction; formation of crotonate byproduct.Ensure complete removal of water during the condensation step. Monitor the reaction closely by TLC.
Formation of 4-hydroxyquinoline byproduct Insufficient acid concentration during cyclization.[4]Ensure the use of a sufficient excess of concentrated sulfuric acid.
Dark-colored product Charring due to excessive heat or acid concentration.Carefully control the temperature during the addition of the anilide to the acid and during the heating of the reaction mixture.[4]
Difficult purification Presence of polymeric byproducts.Consider a pre-purification step of triturating the crude solid with a suitable solvent to remove some impurities before recrystallization.[4]

dot graph "Troubleshooting_Flowchart" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Synthesis of 8-bromo-4-methylquinolin-2(1H)-one", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowYield [label="Low Yield?", shape=diamond, fillcolor="#FBBC05"]; ImpureProduct [label="Impure Product?", shape=diamond, fillcolor="#FBBC05"]; CheckAnilide [label="Check Anilide Formation", fillcolor="#F1F3F4"]; CheckCyclization [label="Optimize Cyclization", fillcolor="#F1F3F4"]; Purification [label="Optimize Purification", fillcolor="#F1F3F4"]; Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> LowYield; LowYield -> CheckAnilide [label="Yes"]; LowYield -> ImpureProduct [label="No"]; ImpureProduct -> Purification [label="Yes"]; ImpureProduct -> Success [label="No"]; CheckAnilide -> CheckCyclization; CheckCyclization -> ImpureProduct; Purification -> Success; } dot Figure 2: A flowchart for troubleshooting common issues in the synthesis.

Conclusion

The Knorr quinoline synthesis provides a reliable and scalable method for the preparation of 8-bromo-4-methylquinolin-2(1H)-one. By carefully controlling the reaction parameters, particularly temperature and acid concentration, high yields of the desired product can be achieved. This application note serves as a practical guide for researchers, enabling the efficient synthesis of this important heterocyclic building block for further applications in drug discovery and chemical research.

References

Sources

Introduction: The Quinolin-2-one Scaffold and the Strategic C8 Position

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocols for the Functionalization of the 8-Bromo Position in Quinolin-2-ones

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one (or carbostyril) nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of agents with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5] The functionalization of the quinoline ring is a key strategy for modulating the pharmacological profile of these compounds, enabling the precise tuning of their efficacy, selectivity, and pharmacokinetic properties.[4][6]

Among the various positions on the quinoline core, the C8 position presents a unique vector for structural diversification. The introduction of a bromine atom at this site transforms the 8-bromo-quinolin-2-one into a versatile and powerful synthetic intermediate. This bromo-substituent serves as a synthetic handle for a host of modern cross-coupling reactions, most notably those catalyzed by palladium.[7] This guide provides a detailed overview and field-proven protocols for the strategic functionalization of 8-bromo-quinolin-2-ones, focusing on the most impactful palladium-catalyzed C-C, C-N, and C-CN bond-forming reactions.

Core Methodology: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[8] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[8][9] Understanding this cycle is critical for troubleshooting and optimizing reactions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-bromo-quinolin-2-one, forming a Pd(II) intermediate. This is often the rate-determining step.[10] The choice of a sterically bulky, electron-rich phosphine ligand can accelerate this process by increasing electron density on the palladium center.[10][11]

  • Transmetalation (for Suzuki, Sonogashira): An organometallic coupling partner (e.g., organoboron, organocopper) transfers its organic group to the palladium center, displacing the bromide.[8][12]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[8][13]

Below is a generalized workflow for the functionalization of 8-bromo-quinolin-2-one.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Functionalized Products Start 8-Bromo-quinolin-2-one Suzuki Suzuki-Miyaura (C-C) Start->Suzuki Pd(0) Catalyst, Ligand, Base Sonogashira Sonogashira (C-C) Start->Sonogashira Pd(0) Catalyst, Ligand, Base Heck Heck (C-C) Start->Heck Pd(0) Catalyst, Ligand, Base Buchwald Buchwald-Hartwig (C-N) Start->Buchwald Pd(0) Catalyst, Ligand, Base Cyanation Cyanation (C-CN) Start->Cyanation Pd(0) Catalyst, Ligand, Base Aryl 8-Aryl-quinolin-2-one Suzuki->Aryl R-B(OH)₂ Alkynyl 8-Alkynyl-quinolin-2-one Sonogashira->Alkynyl R-C≡CH Alkenyl 8-Alkenyl-quinolin-2-one Heck->Alkenyl Alkene Amino 8-Amino-quinolin-2-one Buchwald->Amino R₂NH Cyano 8-Cyano-quinolin-2-one Cyanation->Cyano 'CN' source

Caption: General workflow for functionalizing 8-bromo-quinolin-2-one.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures.[13] It involves the coupling of an aryl halide with an organoboron species, such as a boronic acid or ester, and is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[12]

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common and cost-effective Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species.

  • Ligand: Triphenylphosphine (PPh₃) is often sufficient, but for more challenging or sterically hindered substrates, bulky and electron-rich biarylphosphine ligands like RuPhos or SPhos can dramatically improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps.[14]

  • Base: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is crucial. It activates the boronic acid, facilitating the transmetalation step.[13][15] Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard, as it solubilizes both the organic and inorganic reagents.

G pd0 L₂Pd(0) (Active Catalyst) pd_complex Oxidative Addition pd0->pd_complex pd_intermediate [L₂Pd(II)(Ar)(Br)] pd_complex->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_trans_intermediate [L₂Pd(II)(Ar)(Ar')] transmetalation->pd_trans_intermediate reductive_elimination Reductive Elimination pd_trans_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product 8-Aryl-quinolin-2-one (Ar-Ar') reductive_elimination->product arbr 8-Bromo-quinolin-2-one (Ar-Br) arbr->pd_complex ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetalation G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd_int [L₂Pd(II)(Ar)(Br)] pd0->pd_int Oxidative Addition (+Ar-Br) pd_trans_int [L₂Pd(II)(Ar)(C≡CR)] pd_int->pd_trans_int Transmetalation pd_trans_int->pd0 Reductive Elimination (+Ar-C≡CR) cu_halide Cu-Br cu_acetylide Cu-C≡CR cu_halide->cu_acetylide (+R-C≡CH, Base) cu_acetylide->pd_int Transfers alkyne cu_acetylide->cu_halide (-Br⁻) G pd0 L-Pd(0) (Monoligated) pd_complex Oxidative Addition pd0->pd_complex pd_intermediate [L-Pd(II)(Ar)(Br)] pd_complex->pd_intermediate amination Amine Coordination & Deprotonation pd_intermediate->amination pd_amido_intermediate [L-Pd(II)(Ar)(NR₂)] amination->pd_amido_intermediate reductive_elimination Reductive Elimination pd_amido_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product 8-(R₂N)-quinolin-2-one (Ar-NR₂) reductive_elimination->product arbr 8-Bromo-quinolin-2-one (Ar-Br) arbr->pd_complex amine R₂NH + Base amine->amination

Sources

Optimized Suzuki-Miyaura Coupling Protocols for 8-Bromoquinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Rationale

The functionalization of 8-bromoquinolin-2(1H)-ones via Suzuki-Miyaura cross-coupling presents a unique set of electronic and steric challenges distinct from standard aryl halide couplings. Unlike the 3-, 6-, or 7-positions, the 8-position is located in the peri-region, adjacent to the lactam nitrogen (N1).

Key Challenges:

  • Steric Hindrance: The C8-position is sterically crowded due to the proximity of the N1-substituent (or N-H) and the C1-C8 peri-interaction. This significantly retards the rate of oxidative addition and transmetallation.

  • Catalyst Poisoning: The quinolinone scaffold contains a Lewis-basic nitrogen and an amide oxygen, both of which can coordinate to the Palladium (Pd) center, forming stable, non-reactive complexes (catalyst resting states) that remove active Pd(0) from the cycle.

  • Electronic Deactivation: The electron-rich nature of the quinolinone ring (compared to a pyridine) can make the C-Br bond less electrophilic, requiring more active catalytic systems.

This guide provides three tiered protocols—ranging from a cost-effective standard method to a high-performance system for sterically demanding substrates—to ensure successful coupling at this difficult position.

Mechanistic Analysis: The 8-Position Challenge

The catalytic cycle for 8-bromoquinolinone coupling is defined by the struggle between productive oxidative addition and non-productive coordination.

Catalytic Cycle Visualization (Graphviz)

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Substrate Substrate 8-Bromoquinolinone (Substrate) Coordination Off-Cycle Coordination (N1/O-Pd Complex) Substrate->Coordination Reversible Poisoning TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base Coordination->Pd0 Heat/Ligand Dissociation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product 8-Arylquinolinone (Product) RedElim->Product

Figure 1: Catalytic cycle highlighting the competitive off-cycle coordination and the sterically hindered oxidative addition step specific to 8-bromoquinolinones.

Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for: Unhindered aryl boronic acids, initial screening, cost-sensitive scale-up.

This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst resistant to air and moisture, combined with a carbonate base. The bidentate ligand (dppf) prevents the formation of inactive mono-phosphine palladium species and resists displacement by the quinolinone nitrogen.

Reagents:

  • Substrate: 8-Bromoquinolinone (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base: 2M Na₂CO₃ (aq) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 – 0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a stir bar) with 8-bromoquinolinone (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inertion: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M Na₂CO₃ (1.5 mL) via syringe.

  • Reaction: Heat the mixture to 90–100 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: The "High-Performance" Method (Sterically Demanding)

Best for: 8-position coupling with ortho-substituted boronic acids, electron-poor boronic acids, or when Protocol A fails.

This method employs Buchwald Dialkylbiaryl Phosphine Ligands (SPhos or XPhos) . These electron-rich, bulky ligands facilitate oxidative addition into the hindered C8-Br bond and promote reductive elimination.

Reagents:

  • Substrate: 8-Bromoquinolinone (1.0 equiv)

  • Boronic Acid: Boronic acid/ester (1.5 equiv)

  • Pre-catalyst: Pd(OAc)₂ (5 mol%) OR Pd₂dba₃ (2.5 mol%)

  • Ligand: SPhos or XPhos (10 mol%) (Use XPhos for extreme steric hindrance)

  • Base: K₃PO₄ (3.0 equiv) (Solid or 2M aq)

  • Solvent: Toluene/Water (10:1) or n-Butanol

Step-by-Step Procedure:

  • Pre-complexation (Optional but recommended): In the reaction vessel, stir Pd(OAc)₂ and SPhos in the solvent for 10 mins under N₂ to form the active catalytic species (L-Pd-OAc).

  • Addition: Add the 8-bromoquinolinone, boronic acid, and solid K₃PO₄.

  • Reaction: Heat to 100–110 °C (reflux if using Toluene) for 2–6 hours. The high temperature is crucial to overcome the rotational barrier at the 8-position.

  • Workup: Standard aqueous extraction. Note: SPhos oxide byproducts can sometimes co-elute; ensure thorough column separation.

Expert Tip: If the substrate contains a free N-H (lactam), add 0.5 equiv of water if using anhydrous solvents, or use the biphasic Toluene/Water system. The water helps solubilize the inorganic base and facilitates the transmetallation step.

Optimization Strategy & Troubleshooting

When initial conditions fail, systematic optimization is required. Use the following logic flow to diagnose and fix the issue.

Optimization Workflow (Graphviz)

Optimization Start Start: Protocol A (Pd(dppf)Cl2, Na2CO3) Check Check Conversion (LCMS) Start->Check LowConv Low Conversion (<20%) Check->LowConv No Rxn Stalled Stalled/Incomplete (30-70%) Check->Stalled Stops Dehal Dehalogenation (Product: 8-H quinolinone) Check->Dehal Side Prod Fix1 Switch to Protocol B (SPhos/XPhos + Pd(OAc)2) LowConv->Fix1 Need more active cat Fix2 Increase Temp (120°C) Switch Solvent (DMF/DMA) Stalled->Fix2 Solubility/Stability issue Fix3 Switch Solvent to Anhydrous Toluene Dehal->Fix3 Protodeboronation issue

Figure 2: Decision matrix for troubleshooting failed couplings.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction Oxidative addition failure due to sterics at C8.Switch to Pd-XPhos or Pd-PEPPSI-IPr . These bulky ligands force the Pd onto the substrate.
Catalyst Death (Black Pd) N-coordination poisoning the catalyst.Increase catalyst loading to 10 mol%. Use a strongly binding bidentate ligand like dppf or Xantphos .
Protodeboronation Boronic acid instability in aqueous base.[2]Use anhydrous conditions (Cs₂CO₃ in DMF) or switch to a Boronic Ester (Pinacol) or MIDA boronate .
Low Solubility Quinolinone insolubility in Dioxane/Toluene.Switch to polar aprotic solvents: DMF or DMA at 100°C.

References

  • Zhang, Y., et al. (2011).[3] "Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling." The Journal of Organic Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

  • Brodnik, H., et al. (2016).[4] "Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions." Organic & Biomolecular Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Knorr Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Issue: Preventing 4-Hydroxyquinoline Isomer Formation

Welcome to the Advanced Heterocyclic Synthesis Support Center. As researchers scale up or optimize the , the most frequent and frustrating failure mode is the unexpected contamination of the desired 2-hydroxyquinoline (2-quinolone) with the 4-hydroxyquinoline (4-quinolone) isomer.

As a Senior Application Scientist, I have structured this guide to address the root causality of this isomer formation. The critical insight is that the 4-hydroxyquinoline isomer can hijack your synthesis at two completely different stages via two completely different mechanisms :

  • During Condensation: Failure to achieve thermodynamic control, leading to the Conrad-Limpach intermediate.

  • During Cyclization: Insufficient acid concentration, leading to intermediate fragmentation and recombination.

Below is our comprehensive troubleshooting guide, complete with mechanistic FAQs, quantitative data, and self-validating protocols to ensure absolute regiocontrol.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I ran the initial condensation of aniline and my β-ketoester at 80 °C. Why is my final cyclized product mostly 4-hydroxyquinoline?

A: You trapped the kinetic intermediate. The reaction between an aniline and a β-ketoester is a classic example of kinetic versus thermodynamic control. At lower temperatures (e.g., 25–80 °C), the aniline nitrogen preferentially attacks the more electrophilic ketone carbonyl. This forms an enamine (Schiff base) rapidly and reversibly. If you proceed with this intermediate, it undergoes the upon heating, yielding 4-hydroxyquinoline. To force the Knorr pathway, you must heat the condensation to ~140 °C . At this temperature, the reaction overcomes the activation barrier to attack the ester carbonyl, forming the highly stable, resonance-stabilized β-ketoanilide . This is the required thermodynamic precursor for 2-hydroxyquinoline.

Condensation_Regioselectivity Start Aniline + β-Ketoester Kinetic Kinetic Control (Low Temp, <80 °C) Start->Kinetic Thermo Thermodynamic Control (High Temp, ~140 °C) Start->Thermo Enamine Enamine Intermediate (N attacks Ketone) Kinetic->Enamine Fast, Reversible Amide β-Ketoanilide Intermediate (N attacks Ester) Thermo->Amide Slow, Irreversible CL_Prod 4-Hydroxyquinoline (Conrad-Limpach Product) Enamine->CL_Prod Thermal Cyclization Knorr_Prod 2-Hydroxyquinoline (Knorr Product) Amide->Knorr_Prod Acidic Cyclization

Diagram 1: Divergence of Knorr and Conrad-Limpach pathways based on condensation regioselectivity.

Q2: I rigorously purified the β-ketoanilide intermediate and confirmed its structure by NMR. Yet, upon cyclization in Polyphosphoric Acid (PPA), I still obtained the 4-hydroxyquinoline isomer. How is this chemically possible?

A: Your acid concentration was too low, causing C-N bond fragmentation. This is the most counter-intuitive failure mode in the Knorr synthesis, famously elucidated by. When you cyclize the pure β-ketoanilide in limiting acid, the molecule only forms a monocationic intermediate. This monocation is unstable and undergoes C-N bond cleavage, fragmenting into aniline and acetophenone derivatives. These fragments then undergo an intermolecular recombination that thermodynamically favors the 4-hydroxyquinoline.

To prevent this, you must use a massive excess of PPA or switch to a superacid like Triflic Acid (TfOH). As demonstrated by , superacidic conditions generate a highly reactive O,O-dicationic superelectrophile . This distonic dication undergoes direct, rapid intramolecular electrophilic aromatic substitution to lock in the 2-hydroxyquinoline structure before any fragmentation can occur.

Cyclization_Mechanism Start Pure β-Ketoanilide LowAcid Limiting Acid (e.g., Low PPA) Monocationic Intermediate Start->LowAcid Insufficient Protonation HighAcid Superacid (e.g., TfOH) O,O-Dicationic Superelectrophile Start->HighAcid Complete Protonation Frag C-N Bond Cleavage (Aniline + Acetophenone) LowAcid->Frag DirectCyc Intramolecular Electrophilic Aromatic Substitution HighAcid->DirectCyc Recomb Intermolecular Recombination Frag->Recomb Prod4 4-Hydroxyquinoline (Undesired Isomer) Recomb->Prod4 Prod2 2-Hydroxyquinoline (Desired Knorr Product) DirectCyc->Prod2

Diagram 2: Mechanistic divergence during Knorr cyclization based on acid equivalents.

Part 2: Quantitative Data & Condition Comparison

The table below summarizes the critical relationship between the acid system used during the cyclization of benzoylacetanilide and the resulting isomer distribution.

Substrate PrecursorAcid SystemAcid EquivalentsTemp (°C)Major Isomer FormedYield (%)Mechanistic Reference
BenzoylacetanilidePPALimiting (1:2 w/w)1004-Hydroxyquinoline ~60%
BenzoylacetanilidePPAExcess (1:10 w/w)1002-Hydroxyquinoline ~75%
BenzoylacetanilideTfOHExcess (10 eq)602-Hydroxyquinoline >90%

Part 3: Self-Validating Experimental Protocols

To guarantee the formation of the 2-hydroxyquinoline isomer, implement the following two-step methodology. Each step includes a built-in validation checkpoint to ensure the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Thermodynamically Controlled Synthesis of β-Ketoanilide

Objective: Prevent Conrad-Limpach enamine formation.

  • Setup: In a round-bottom flask equipped with a short-path distillation apparatus, combine 100 mmol of the aniline derivative and 110 mmol of the β-ketoester (e.g., ethyl acetoacetate).

  • Thermal Shift: Heat the neat mixture directly to 140–150 °C using a silicone oil bath. Do not linger at intermediate temperatures.

  • Distillation: Maintain the temperature until the theoretical volume of ethanol byproduct has distilled over.

  • Crystallization: Cool the mixture to 60 °C, add 50 mL of toluene, and allow it to cool to room temperature to precipitate the β-ketoanilide. Filter and wash with cold hexanes.

  • Self-Validation Checkpoint:

    • Volumetric: For a 100 mmol scale reaction, the collection of ~5.8 mL of ethanol in the receiving flask physically confirms >95% conversion to the amide.

    • Spectroscopic: Run a crude

      
      H NMR. The complete disappearance of the ester 
      
      
      
      quartet (~4.1 ppm) and the presence of a broad amide
      
      
      singlet (~9.0–10.5 ppm) validates that thermodynamic control was achieved.
Protocol B: Superelectrophile-Driven Knorr Cyclization

Objective: Prevent Staskun fragmentation using Triflic Acid (TfOH).

  • Acidification: Charge a dry flask with 10 equivalents of neat Trifluoromethanesulfonic acid (TfOH) and cool to 0 °C under an inert argon atmosphere.

  • Addition: Slowly add 10 mmol of the validated β-ketoanilide from Protocol A in small portions over 15 minutes.

    • Causality Note: The extreme acidity immediately forces the molecule into the O,O-dicationic superelectrophile state, bypassing the unstable monocation.

  • Cyclization: Remove the ice bath and warm the reaction to 60 °C for 2–4 hours.

  • Quenching: Carefully pour the dark reaction mixture over 100 g of crushed ice while stirring vigorously. The 2-hydroxyquinoline will precipitate as a solid. Filter, wash with copious amounts of water, and dry under vacuum.

  • Self-Validation Checkpoint:

    • Spectroscopic: Analyze the isolated solid via

      
      H NMR (in DMSO-
      
      
      
      ). The 4-hydroxyquinoline isomer possesses a highly distinct singlet at ~6.0 ppm (characteristic of the C-3 proton in the 4-quinolone tautomer). The absence of this peak, coupled with the presence of two distinct doublets at ~6.5 ppm (C-3) and ~7.8 ppm (C-4) with a coupling constant of
      
      
      , provides absolute confirmation of exclusive 2-hydroxyquinoline formation.

Part 4: References

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115. URL:[Link]

  • Conrad, M., & Limpach, L. (1887). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. URL:[Link]

  • Staskun, B. (1964). The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. Journal of Organic Chemistry, 29(5), 1153–1157. URL:[Link]

  • Sai, K. K. S., Gilbert, T. M., & Klumpp, D. A. (2007). Knorr Cyclizations and Distonic Superelectrophiles. Journal of Organic Chemistry, 72(25), 9761–9764. URL: [Link]

Technical Support Center: Optimizing Acid Concentration for Quinolin-2(1H)-one Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHE-SUP-8821 Subject: Optimization & Troubleshooting of Acid-Catalyzed Cyclization (Knorr & Variants)

Diagnostic Workflow: Selecting the Right Acid System

Before optimizing concentration, ensure you are using the correct acid system for your specific precursor. The electron density of your aromatic ring dictates the required acidity (


) and temperature.

Figure 1: Acid Selection Decision Tree

AcidSelection Start Analyze Substrate (Anilide Precursor) ElectronRich Electron-Rich Ring (-OMe, -Me, -OH) Start->ElectronRich Activated ElectronPoor Electron-Poor Ring (-NO2, -CF3, -Cl) Start->ElectronPoor Deactivated Standard Neutral/Standard Ring (-H, -Ph) Start->Standard Neutral MildAcid Use MILD System MSA (Neat) or TFA Temp: 60-80°C ElectronRich->MildAcid Prevent Sulfonation/Charring SuperAcid Use SUPERACID System Eaton's Reagent or Triflic Acid Temp: 100-140°C ElectronPoor->SuperAcid Force Cyclization StrongAcid Use STANDARD System 70-90% H2SO4 or PPA Temp: 90-110°C Standard->StrongAcid Balance Reactivity

Caption: Decision matrix for selecting initial acid type based on substrate electronics. Electron-rich substrates require milder acids to prevent decomposition.

Troubleshooting Guides (FAQs)

Direct solutions to common failure modes observed in Knorr and Friedel-Crafts cyclizations.

Issue 1: "My reaction mixture turns into a black tar/char immediately."

Diagnosis: Oxidative decomposition. Root Cause: Concentrated Sulfuric Acid (


) acts as a strong oxidant at high temperatures (

), especially with electron-rich substrates (e.g., methoxy-anilines). Solution:
  • Switch Acid: Replace

    
     with Methanesulfonic Acid (MSA)  or Polyphosphoric Acid (PPA) . These are non-oxidizing Brønsted acids.
    
  • Dilution Strategy: If you must use

    
    , dilute it to 70-80% using Acetic Acid (AcOH) rather than water. Water can inhibit the dehydration step.
    
Issue 2: "I see starting material remaining, but increasing temp causes degradation."

Diagnosis: "The Reactivity-Stability Paradox." Root Cause: The acid concentration is likely too low to generate the superelectrophile required for cyclization, or the water byproduct is shifting the equilibrium back. Solution:

  • Add a Dehydrating Agent: Incorporate Phosphorus Pentoxide (

    
    ) .
    
    • Protocol: Dissolve 7.7 wt%

      
       in MSA to create Eaton’s Reagent . This drives the reaction by chemically sequestering water without requiring extreme heat [1].
      
  • Concentration Bump: If using

    
    , increase concentration from 85% to 95% in 2% increments. Monitor via TLC every 15 minutes.
    
Issue 3: "The workup is a nightmare; I can't separate the product from the viscous acid."

Diagnosis: PPA Entrapment. Root Cause: Polyphosphoric acid is extremely viscous and forms emulsions/complexes with basic quinolinones. Solution:

  • The "Quench-Soak" Method: Pour the hot reaction mixture into crushed ice with vigorous stirring. Crucial Step: Let the suspension stir for 2-4 hours. This allows the PPA to fully hydrolyze into orthophosphoric acid, releasing the trapped organic product.

  • Switch to MSA: MSA is water-soluble and much less viscous, allowing for standard extraction protocols [2].

Optimization Protocol: Acid Concentration Gradient

Do not guess. Use this systematic approach to find the "Sweet Spot" (Maximum Conversion vs. Minimum Degradation).

Experimental Design (DoE)

Run 4 parallel reactions on a 100 mg scale.

VariableReactor AReactor BReactor CReactor D
Acid System 70%

85%

Neat MSAEaton's Reagent
Solvent Water (30%)Water (15%)NoneNone
Temp




Time 2 hrs2 hrs2 hrs1 hr
Step-by-Step Workflow
  • Preparation: Pre-cool acids to

    
    . Add the anilide precursor slowly to the acid to prevent localized exotherms.
    
  • Ramp: Heat to target temperature at a rate of

    
    .
    
  • Sampling: Take aliquots at 30 min, 60 min, and 120 min.

  • Quench: Quench aliquots in saturated

    
     (aq) and extract with EtOAc.
    
  • Analysis: Analyze via HPLC (UV 254 nm). Look for:

    • Peak 1: Starting Material (Conversion).

    • Peak 2: Quinolin-2-one (Product).[1][2][3][4][5]

    • Peak 3: Aniline (Hydrolysis Byproduct - indicates acid is too dilute/wet).

    • Baseline Noise: Degradation/Tar (indicates acid is too strong/oxidizing).

Mechanistic Insight

Understanding why concentration matters is key to troubleshooting.

Figure 2: Acid-Catalyzed Cyclization Mechanism

Mechanism Precursor β-Keto Anilide Protonation O-Protonation (Activation) Precursor->Protonation + H+ Protonation->Precursor Hydrolysis (if wet) Dication Superelectrophile (Dicationic Species) Protonation->Dication + H+ (High Conc. Required) Cyclization Ring Closure (Electrophilic Attack) Dication->Cyclization Rate Limiting Step Product Quinolin-2(1H)-one Cyclization->Product - H2O, - H+

Caption: The formation of the "Superelectrophile" (Dication) is the critical step dependent on high acid concentration (


). Low concentration leads to hydrolysis (dashed line).
Why Concentration Matters (The Science)
  • The Superelectrophile Theory: In Knorr synthesis, a single protonation is often insufficient to overcome the loss of aromaticity during ring closure. High acid concentrations generate a dicationic superelectrophile [3].

  • Water Sensitivity: Water is a byproduct of the reaction. If the starting acid concentration is too low, the generated water dilutes the acid further, halting the formation of the dication and favoring the hydrolysis of the amide bond (reverting to aniline).

Comparative Data: Acid Systems

Acid SystemAcidity (

)
ViscosityWorkup EaseBest For
Sulfuric Acid (98%) -12LowMediumDeactivated rings; cheap scale-up. Risk: Oxidation.[6][7]
PPA (Polyphosphoric) N/A (High)Very High DifficultStandard Knorr synthesis; prevents hydrolysis.
MSA (Methanesulfonic) -2.6LowHigh Electron-rich rings; easy extraction; Green alternative.
Eaton's Reagent HighMediumHighGold Standard for difficult substrates; mild temp.
TFA (Trifluoroacetic) -0.25Very LowHighVery sensitive substrates (often requires reflux).

References

  • Vertex AI Search. (2025). A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. ACS.org. 8[3][9]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Solvent-Free Reactions with Eaton's Reagent. 10

  • Grokipedia. (2025).[11] Knorr quinoline synthesis - Mechanism and Superelectrophiles. 12[3][13]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. 14

Sources

Technical Support Center: Purification of 8-bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Molecule: 8-bromo-4-methylquinolin-2(1H)-one CAS: (Analogous structures: 1201-08-7 for 2-methyl isomer; specific CAS varies by vendor) Common Application: Key intermediate for Suzuki-Miyaura cross-couplings (via C8-Br) or functionalization at C4.[1]

The purification of 8-bromo-4-methylquinolin-2(1H)-one presents a specific set of challenges typical of the carbostyril (quinolin-2-one) scaffold. These compounds exhibit high melting points and poor solubility in common organic solvents due to strong intermolecular hydrogen bonding (dimerization of the cis-amide motif) and


-stacking enhanced by the bromine substituent.[1]

This guide moves beyond standard protocols, addressing the specific physicochemical behavior of brominated quinolinones to ensure >98% HPLC purity.

Solvent System Selection Strategy

The choice of solvent is dictated by the "Solubility-Selectivity Paradox." You need a solvent polar enough to disrupt the amide hydrogen bonding at high temperatures but non-polar enough to force lattice formation upon cooling.

Solvent Performance Matrix
Solvent SystemClassificationSolubility (Hot)Recovery YieldImpurity RejectionRecommended For
Glacial Acetic Acid (AcOH) Primary High85-90%ExcellentStandard purification. Best for removing inorganic salts and oxidized aniline impurities.[1]
Ethanol (EtOH) SecondaryModerate60-75%GoodFinal polishing (removing trace acids).[1]
DMF / Water (3:1) TertiaryVery High90-95%Moderate"Oiling out" prone batches; use only if AcOH fails.[1]
Methanol / Acetone SpecificLow<50%PoorNot recommended for this specific brominated derivative due to solubility limits.[1]
Logic Visualization: Solvent Decision Tree

SolventSelection Start Crude 8-bromo-4-methylquinolin-2(1H)-one CheckColor Is the solid dark brown/black? Start->CheckColor CheckSalt Does it contain inorganic salts (Na2SO4 from neutralization)? CheckColor->CheckSalt No (Tan/Off-white) AcOH Route A: Glacial Acetic Acid (Disrupts H-bonds, dissolves salts) CheckColor->AcOH Yes (Oxidized Anilines) CheckSalt->AcOH Yes EtOH Route B: Ethanol (Abs.) (Greener, lower boiling point) CheckSalt->EtOH No DMF Route C: DMF + H2O Antisolvent (For highly insoluble batches) EtOH->DMF If yield < 50%

Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on crude material characteristics.[1]

Master Protocol: Glacial Acetic Acid Recrystallization

Why this works: Acetic acid acts as both a solvent and a proton donor, effectively disrupting the intermolecular hydrogen bonds of the quinolinone dimer, allowing for high saturation at boiling points (


).
Step-by-Step Methodology
  • Ratio Calculation: Begin with 10 mL of Glacial Acetic Acid per 1 g of crude solid.

  • Dissolution (Reflux):

    • Place crude solid and AcOH in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Heat to reflux (

      
       oil bath).
      
    • Checkpoint: If solid does not dissolve after 15 mins of reflux, add AcOH in 2 mL increments.

  • Hot Filtration (Critical Step):

    • While at reflux, if black specks or inorganic salts (insoluble sulfates) are visible, filter the hot solution through a pre-heated glass funnel with a fluted filter paper or a coarse sintered glass funnel.

    • Note: Do this rapidly to prevent premature crystallization on the filter.

  • Controlled Cooling:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.

    • Science:[1] Rapid cooling traps impurities (starting material 2-bromoaniline) inside the crystal lattice.

  • Crystallization:

    • Once at room temperature, cool further in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing:

    • Wash the cake with cold acetic acid (

      
       bed volume), followed by cold water  (
      
      
      
      bed volume) to remove acid traces, and finally cold ethanol (
      
      
      bed volume) to facilitate drying.
  • Drying:

    • Dry in a vacuum oven at

      
       for 12 hours.
      

Troubleshooting Guide (FAQ)

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: This typically occurs when the solvent polarity is too low or the cooling is too rapid, causing the compound to phase-separate as a liquid rather than nucleate as a solid. Solution:

  • Re-heat the mixture to reflux.

  • Add a "seed crystal" of pure material (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Protocol Shift: If using DMF/Water, you likely added water too fast.[1] Re-dissolve in hot DMF and add hot water dropwise only until persistent turbidity is observed, then stop.

Issue 2: "The crystals are still colored (dark brown/orange)."

Diagnosis: Carryover of oxidized 2-bromoaniline or polymerized byproducts from the Knorr synthesis (sulfuric acid charring). Solution:

  • Perform a Charcoal Treatment :

    • Dissolve the crystals in hot acetic acid.

    • Add Activated Carbon (5-10 wt%).

    • Reflux for 10 minutes.

    • Filter HOT through Celite® pad.

    • Proceed with crystallization.[1][2][3][4]

Issue 3: "Low recovery yield (<50%)."

Diagnosis: The compound is too soluble in the mother liquor at room temperature. Solution:

  • Concentrate the mother liquor by rotary evaporation to half its volume and repeat the cooling process (Second Crop).

  • Warning: The second crop is usually less pure and should be analyzed separately.

Impurity Profiling & Validation

To ensure the integrity of your experiment, you must validate the purified product against specific impurity markers.

Common Impurities
ImpurityOriginDetection MethodRemoval Strategy
2-Bromoaniline Unreacted Starting MaterialTLC (Non-polar, high

)
Acidic wash (AcOH keeps it in solution)
Ethyl acetoacetate Reagent

H NMR (Ethyl peaks)
Vacuum drying / EtOH wash
4-Hydroxy isomer Regioisomer (Conrad-Limpach side reaction)HPLC / Melting PointRecrystallization (Isomer has different solubility)
Workflow Diagram: Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture (Post-Quench) Wash Water/Bicarb Wash (Remove Acid/Salts) Crude->Wash DryCrude Dried Crude Solid Wash->DryCrude Recryst Recrystallization (AcOH or EtOH) DryCrude->Recryst Analyze Purity Check (HPLC/NMR) Recryst->Analyze Pass Purity > 98% Analyze->Pass Yes Fail Purity < 98% Analyze->Fail No Fail->Recryst Repeat with Charcoal

Figure 2: End-to-end purification workflow ensuring self-validating quality control.

References

  • BenchChem Technical Support. (2025).[1][2][5][6] Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.

  • Organic Syntheses. (1941).[1] Quinoline Synthesis via Skraup and Knorr Methods. Org. Synth. Coll. Vol. 1, p. 478. [1]

  • Al-Bayati, R. I., et al. (2015).[1][7] Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.[7]

  • Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry.

Sources

Technical Support Center: Optimizing 8-Bromo-4-methylquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of 8-bromo-4-methylquinolin-2(1H)-one (also known as 8-bromo-4-methylcarbostyril). This scaffold is a critical intermediate in medicinal chemistry, particularly for PDE inhibitors and antibacterial agents.

The standard industrial route is the Knorr Quinoline Synthesis , involving the condensation of 2-bromoaniline with ethyl acetoacetate followed by acid-mediated cyclization.

Common Failure Points:

  • Steric Hindrance: The bromine atom at the ortho position of the aniline significantly reduces nucleophilicity, leading to incomplete condensation.

  • Charring: The electron-rich nature of the intermediate often leads to sulfonation or oxidation ("tarring") when using concentrated sulfuric acid.

  • Solubility: The final product is highly crystalline and insoluble, complicating purification if crude purity is low.[1]

Part 1: The Synthesis Workflow

The following diagram outlines the optimized pathway and critical decision nodes.

G cluster_0 Critical Control Point Start Reactants: 2-Bromoaniline + Ethyl Acetoacetate Step1 Step 1: Condensation (Formation of Acetoacetanilide) Start->Step1 Reflux (Toluene/Dean-Stark) Check1 QC Check: Is Intermediate Isolated? Step1->Check1 RouteA Route A (Standard): Isolate Solid Amide Check1->RouteA Yes (Recommended) RouteB Route B (One-Pot): Direct Cyclization (High Risk) Check1->RouteB No Step2 Step 2: Cyclization (Ring Closure via PPA or H2SO4) RouteA->Step2 Add Acid Catalyst RouteB->Step2 Solvent Evap + Acid Quench Workup: Ice Water Quench Step2->Quench Exothermic! Product Target: 8-bromo-4-methylquinolin-2(1H)-one Quench->Product Precipitation

Figure 1: Optimized workflow for Knorr synthesis of 8-bromo-4-methylquinolin-2(1H)-one.

Part 2: Step-by-Step Optimization & Troubleshooting

Module 1: The Condensation (Acetoacetanilide Formation)

The Challenge: The ortho-bromine atom creates steric bulk that hinders the attack of the aniline nitrogen on the ketone of the ethyl acetoacetate. Standard reflux often results in low conversion or formation of the kinetic "crotonate" byproduct rather than the thermodynamic amide.

Protocol Optimization:

Parameter Standard Protocol Optimized Protocol Why? (Causality)
Solvent Ethanol or Neat Toluene or Xylene Higher boiling point allows the reaction to overcome the activation energy barrier caused by steric hindrance [1].
Additives None Dean-Stark Trap Continuous removal of the ethanol byproduct drives the equilibrium toward the amide (Le Chatelier’s principle).

| Reagent | Ethyl Acetoacetate | tert-Butyl Acetoacetate | Advanced Tip: The leaving group (t-butanol) is bulkier and less likely to revert, improving yield significantly [2]. |

Troubleshooting Guide:

  • Issue: Reaction stalled at 50% conversion (checked by TLC).

    • Fix: Add 0.1 eq of DMAP (4-Dimethylaminopyridine) or a drop of acetic acid to catalyze the nucleophilic attack.

  • Issue: Formation of oil instead of solid precipitate.

    • Fix: The intermediate N-(2-bromophenyl)-3-oxobutanamide should be a solid. If oil forms, induce crystallization by scratching the flask or adding a seed crystal. Do not proceed to cyclization with impure oil; it will char.

Module 2: The Cyclization (Ring Closure)

The Challenge: This is an intramolecular electrophilic aromatic substitution. The 2-bromo substituent deactivates the ring, requiring strong acid. However, excessive heat or acid strength causes oxidative degradation (tar).

Protocol Optimization:

Parameter Standard Protocol Optimized Protocol Why? (Causality)
Acid Conc.[2][3][4][5][6] H₂SO₄ Polyphosphoric Acid (PPA) PPA is a milder dehydrating agent than H₂SO₄. It minimizes sulfonation byproducts and charring, though it is more viscous [3].
Temp Rapid heat to 100°C Ramp: 60°C → 90°C A slow ramp prevents a runaway exotherm. The cyclization is highly exothermic; rapid heating causes local superheating and decomposition.

| Time | 1-2 Hours | Monitor via TLC | Stop immediately upon consumption of the intermediate. Prolonged heating promotes tar formation. |

Senior Scientist Note:

"If you must use Sulfuric Acid (H₂SO₄) due to cost or availability, pre-cool the acid to 0-5°C before adding the amide. Only start heating after the amide is fully dissolved. This 'cold dissolution' step is the single biggest factor in preventing black tar formation."

Module 3: Workup & Purification

The Challenge: The product can get trapped in the viscous acidic matrix (especially with PPA) or co-precipitate with salts.

  • Quenching: Pour the hot reaction mixture into a 10x volume of crushed ice with vigorous stirring.

    • Critical: Do not pour water into the acid.

  • Neutralization: Adjust pH to ~4-5 using NaOH or Na₂CO₃.

    • Note: Complete neutralization to pH 7 is often unnecessary and can precipitate inorganic salts that contaminate the product. The quinolinone precipitates well in slightly acidic media.

  • Recrystallization:

    • Solvent: Glacial Acetic Acid (AcOH) or DMF/Ethanol mixtures.

    • Method: Dissolve in boiling AcOH, filter hot (to remove black carbonized particles), and cool slowly.

Part 3: Frequently Asked Questions (FAQ)

Q1: I see two spots on my TLC after cyclization. What is the second one?

  • A: It is likely the 4-hydroxyquinoline isomer (Conrad-Limpach product).

    • Cause: This forms under kinetic control or if the initial condensation temperature was too low, leading to an enamine intermediate rather than the amide.

    • Solution: Ensure the intermediate in Step 1 is the amide (IR check: Carbonyl stretch ~1650 cm⁻¹) before cyclizing. High acid concentration favors the desired 2-one product [3].

Q2: My yield is <30%. Where is the loss occurring?

  • A: Most losses occur during the isolation of the intermediate .

    • Diagnostic: If you skip isolation (one-pot), impurities from Step 1 burn up in Step 2.

    • Fix: Isolate and dry the acetoacetanilide intermediate. It must be a white/off-white solid. If it is yellow/brown, recrystallize it from ethanol before the acid step.

Q3: Can I use microwave irradiation?

  • A: Yes. Microwave synthesis is highly effective for the cyclization step.

    • Settings: 140°C, 5-10 minutes in PPA.

    • Benefit: Drastically reduces contact time with hot acid, improving the yield of the 8-bromo derivative by preventing de-bromination or charring [4].

Part 4: Analytical Validation Data

Expected NMR Shifts (DMSO-d₆):

  • Proton (H-4 methyl): Singlet at ~2.4-2.5 ppm.

  • Proton (H-3): Singlet at ~6.4-6.5 ppm (characteristic of the quinolinone ring).

  • Proton (H-6, H-7): Multiplets in the aromatic region (7.0 - 8.0 ppm).[7]

  • Proton (NH): Broad singlet >11.0 ppm (exchangeable with D₂O).

Melting Point:

  • The pure compound typically melts >200°C (often 215-220°C). A sharp melting point indicates successful removal of the intermediate.

References

  • Jones, G. (1977). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience. (Standard reference for Knorr kinetics and solvent effects).
  • Wlodarczyk, N., et al. (2015). "On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one." ResearchGate. Link (Demonstrates the utility of tert-butyl acetoacetate and steric considerations).

  • Staskun, B. (1964).[8] "The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines." The Journal of Organic Chemistry, 29(5), 1153–1157.[8] Link (Foundational paper on PPA vs. H2SO4 selectivity).

  • BenchChem Technical Support. (2025). "Troubleshooting Knorr Synthesis." BenchChem Knowledge Base. Link (General protocols for microwave optimization).

Sources

Controlling temperature in acetoacetanilide cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Acetoacetanilide Cyclization Topic: Thermal Management in Knorr Quinoline Synthesis Ticket ID: #T-CYC-4402 Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The Thermal Criticality

Welcome to the Technical Support Center. You are likely performing the acid-catalyzed cyclization of acetoacetanilide to synthesize 2-hydroxy-4-methylquinoline (also known as 4-methylcarbostyril).

This reaction is not merely a "mix and heat" procedure; it is a tug-of-war between kinetic activation and thermodynamic degradation . The cyclization is an intramolecular electrophilic aromatic substitution that requires significant activation energy (heat) to proceed, but the reaction medium (concentrated sulfuric acid) acts as a powerful dehydrating and oxidizing agent that will char your product if the temperature ceiling is breached.

The Golden Rule: Maintain the reaction window between 75°C and 95°C .

  • < 70°C: Accumulation of unreacted intermediate. Risk of "induction period" followed by runaway exotherm.

  • > 100°C: Rapid sulfonation of the aromatic ring and oxidative degradation (charring/tar formation).

Reaction Mechanism & Thermal Logic

To control the process, you must understand the heat flow. The reaction involves the protonation of the amide carbonyl (or enol), followed by electrophilic attack on the aromatic ring and subsequent loss of water.[1]

Thermal Sources:

  • Heat of Solution: Dissolving acetoacetanilide in H₂SO₄ is exothermic.

  • Heat of Dehydration: The acid greedily absorbs the water eliminated during ring closure, generating significant localized heat.

Pathway Visualization (Graphviz)

Acetoacetanilide_Cyclization Start Acetoacetanilide + H2SO4 Mixing Step 1: Controlled Addition (Exothermic Solvation) Start->Mixing Activation Protonated Intermediate (Requires T > 70°C) Mixing->Activation Heat to 75°C Runaway Thermal Runaway (Accumulation) Mixing->Runaway Add too fast No cooling Cyclization Ring Closure (-H2O) Activation->Cyclization Maintain 95°C Tar Sulfonated Tar (Oxidation) Activation->Tar T > 110°C Product 2-Hydroxy-4-methylquinoline (Precipitate) Cyclization->Product Quench Runaway->Tar

Caption: Thermal pathway of Knorr cyclization. Green path indicates optimal yield; red dashed paths indicate thermal failure modes.

Standard Operating Procedure (SOP)

This protocol utilizes the "Hot Addition" method . Unlike mixing cold and heating (which risks accumulation), this method consumes the reactant as it is added, preventing dangerous accumulation of potential energy.

Reagents:

  • Acetoacetanilide (1.0 equiv)[2]

  • Sulfuric Acid, Conc. (95-98%) (approx. 5-6 mL per gram of reactant)

Step-by-Step Protocol
StepActionTemperature TargetCritical Notes
1 Pre-heating 75°C Heat the stirred H₂SO₄ to 75°C before adding any solid.
2 Controlled Addition 75°C - 95°C Add acetoacetanilide in small portions. The exotherm will drive the temp up. Stop addition if T > 95°C.
3 Reaction Maintenance 95°C Once addition is complete, use external heat to hold at 95°C for 15-30 mins to ensure completion.
4 Cooling 60°C - 65°C Cool naturally. Do not quench yet. Quenching at 95°C causes violent boiling.
5 Quenching < 60°C (Final) Pour reaction mix into a large volume of ice/water with vigorous stirring.

Troubleshooting Guide (FAQ)

Issue 1: My reaction mixture turned into a black, viscous tar.

  • Diagnosis: Thermal degradation. You likely exceeded 110°C. Sulfuric acid acts as an oxidant at high temperatures, effectively burning the organic backbone.

  • Resolution:

    • Check your addition rate.[2] If you add the solid too fast, the localized exotherm spikes well above the bulk temperature measured by your thermometer.

    • Ensure high-velocity mechanical stirring (not just magnetic stirring) to dissipate heat from the addition zone.

Issue 2: The yield is low (< 60%), and the product is sticky.

  • Diagnosis: Incomplete cyclization or hydrolysis.

  • Cause A: If the temperature never sustained >90°C, the ring closure (the rate-limiting step) was incomplete.

  • Cause B: If the quench was performed into warm water, or the acid wasn't neutralized/diluted quickly enough, the product can hydrolyze back to aniline derivatives.

  • Resolution: Ensure the "Maintenance" phase (Step 3 in SOP) is held for at least 20 minutes at 95°C.

Issue 3: I see a massive temperature spike when I start adding the solid.

  • Diagnosis: Induction lag.

  • Mechanism: If you add the solid to acid that is too cold (< 60°C), it dissolves but does not react immediately. When you finally heat it, all the material reacts simultaneously—a thermal runaway.

  • Resolution: Do not add solid until the acid is confirmed at 75°C. This ensures immediate reaction (consumption) of the starting material.

Data Summary: Temperature vs. Outcome

Temperature ZoneReaction StateOutcome
< 60°C Dissolution onlyAccumulation of reactants (Danger of Runaway)
70°C - 80°C InitiationControlled reaction start
85°C - 95°C Optimal Zone High yield, clean conversion
100°C - 120°C DegradationYellow/Brown impurities, slight sulfonation
> 130°C DestructionBlack tar, SO₂ gas evolution

References

  • Organic Syntheses Procedure (Method Valid

    • Title: 4-Methylcarbostyril[2]

    • Source: Organic Syntheses, Coll.[2] Vol. 3, p.580 (1955).

    • URL:[Link]

  • Mechanism & Kinetics

    • Title: Kinetic study of the microflow synthesis of 4-hydroxyquinoline in supercritical ethanol (Comparison of thermal cycliz
    • Source: SciSpace / Journal of Supercritical Fluids.
    • URL:[Link]

  • Safety D

    • Title: 2-Hydroxy-4-methylquinoline Chemical Properties.[3][4]

    • Source: ChemicalBook.

Sources

Technical Support Center: Separation & Purification of 2- and 4-Quinolinone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Q-ISO-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Resolution of 2-quinolinone (carbostyril) and 4-quinolinone (kynurine) mixtures

Executive Summary: The Isomer Dilemma

Researchers frequently encounter mixtures of 2- and 4-quinolinones during cyclization reactions (e.g., Knorr, Conrad-Limpach, or Camps cyclization). While these isomers share the same molecular weight (


), their electronic environments differ significantly due to the position of the carbonyl group relative to the nitrogen.

This guide addresses the three critical bottlenecks in their handling: Identification (NMR distinction) , Chromatographic Resolution (HPLC/Flash) , and Bulk Purification (Recrystallization/Extraction) .

Module 1: Diagnostic & Identification

Q: How do I definitively distinguish 2-quinolinone from 4-quinolinone using H NMR?

A: The most reliable diagnostic marker is the chemical shift and coupling constant of the protons on the heterocyclic ring (H-3 and H-4 for 2-quinolinone; H-2 and H-3 for 4-quinolinone).

Feature2-Quinolinone 4-Quinolinone
Key Proton H-4 (downfield due to

-position to C=O)
H-2 (highly deshielded, adjacent to N)
Shift (

)
H-4: ~7.6 - 7.9 ppmH-2: ~7.8 - 8.2 ppm (often broad)
Coupling (

)

(cis-alkene like)

is often not observed or small; H-2 appears as a singlet or doublet
NH Signal Broad singlet ~11-12 ppmBroad singlet ~11-12 ppm

Technical Note: 4-quinolinones often exhibit concentration-dependent shifts due to strong intermolecular hydrogen bonding (dimerization). If signals are broad, run the NMR in DMSO-


 with a drop of TFA to break aggregates and sharpen peaks.
Q: Can UV-Vis spectroscopy distinguish them?

A: Yes, but with caution.

  • 2-Quinolinone: Typically shows distinct bands with

    
     around 326-330 nm .
    
  • 4-Quinolinone: Often exhibits a broader absorption with

    
     shifted slightly lower or showing different fine structure depending on the solvent (approx 310-315 nm ).
    
  • Recommendation: Use UV as a secondary check; rely on NMR for primary confirmation.

Module 2: Chromatographic Separation (HPLC & Flash)

Q: My peaks are tailing significantly on C18. How do I fix this?

A: Tailing is caused by the interaction of the basic nitrogen (and the tautomeric -OH group) with residual silanols on the silica stationary phase.

Protocol Adjustment:

  • Acidify the Mobile Phase: You must suppress ionization or ensure full protonation. Add 0.1% Formic Acid or 0.1% TFA to water.

    • Mechanism:[1][2] Low pH (

      
      ) ensures the quinolinone nitrogen is fully protonated (cationic) or the silanols are protonated (neutral), reducing secondary interactions.
      
  • End-Capping: Ensure you are using a fully end-capped C18 column (e.g., "ODS-2" or "TMS" end-capped) to minimize silanol activity.

Standard Operating Procedure (SOP): RP-HPLC Separation
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse or Phenomenex Luna),

,

Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 5% B to 60% B over 20 min (Adjust based on lipophilicity of substituents)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 330 nm

Visual Workflow: HPLC Method Development

HPLC_Workflow Start Start: Mixture Analysis Check_Tailing Check Peak Shape (Tailing?) Start->Check_Tailing Add_Modifier Add 0.1% TFA/Formic Acid Check_Tailing->Add_Modifier Yes (Tailing > 1.2) Check_Res Check Resolution (Rs > 1.5?) Check_Tailing->Check_Res No Add_Modifier->Check_Res Gradient_Opt Optimize Gradient Slope Check_Res->Gradient_Opt No (Overlap) Success Method Validated Check_Res->Success Yes Alt_Column Switch to Phenyl-Hexyl or Polar-Embedded C18 Gradient_Opt->Alt_Column Still Overlapping Alt_Column->Success

Caption: Decision tree for optimizing HPLC separation of quinolinone isomers.

Module 3: Bulk Purification (Recrystallization & Extraction)

Q: Can I separate them without chromatography (Scale > 5g)?

A: Yes. You can exploit differences in solubility and basicity .[3]

Method A: Differential Solubility (Recrystallization)

4-Quinolinones generally possess higher melting points and lower solubility in common organic solvents compared to 2-quinolinones due to stable intermolecular hydrogen-bonded dimers.

  • Solvent System: Ethanol (EtOH) or Acetic Acid (AcOH).

  • Protocol:

    • Dissolve the crude mixture in boiling Ethanol.

    • Allow to cool slowly to room temperature.

    • 4-Quinolinone often crystallizes out first (less soluble).

    • Filter the solid. The filtrate will be enriched in 2-quinolinone .

Method B: pH-Swing Extraction (Basicity Difference)

While both are weak bases, 4-quinolinone is generally more basic (


 for protonation 

) than 2-quinolinone (

for protonation

).

Extraction Protocol:

  • Dissolve: Dissolve the mixture in a water-immiscible organic solvent (e.g., Chloroform or Dichloromethane).

  • Acid Wash (Mild): Extract with 10% Acetic Acid or dilute HCl (pH ~2-3).

    • Mechanism:[1][2] At pH 2-3, 4-quinolinone protonates (forms the cation) and moves into the aqueous layer. 2-quinolinone remains largely unprotonated (neutral) and stays in the organic layer.

  • Separation: Separate layers.

    • Organic Layer:[4][5] Contains 2-quinolinone .[6] Dry over

      
       and evaporate.
      
    • Aqueous Layer: Contains 4-quinolinone .[5] Basify with

      
       to pH 10 to precipitate the 4-quinolinone, then extract back into organic solvent or filter the precipitate.
      

Module 4: Synthesis Control (Prevention)

Q: How do I stop the mixture from forming in the first place?

A: The formation of isomers is often dictated by the cyclization method (Kinetic vs. Thermodynamic control).

  • Conrad-Limpach (Thermal): Heating anilines with

    
    -keto esters at high temperatures (
    
    
    
    ) favors 4-quinolinone .
  • Knorr (Acidic): Heating the same precursors with acid (e.g., PPA or

    
    ) typically favors 2-quinolinone .
    
  • Camps Cyclization: The outcome depends on the specific substituent on the nitrogen.

Synthesis Pathway Diagram

Synthesis_Path Precursor Aniline + Beta-Keto Ester Knorr Knorr Condensation (Acid/100°C) Precursor->Knorr CL Conrad-Limpach (Thermal/250°C) Precursor->CL Q2 2-Quinolinone (Kinetic/Acid Product) Knorr->Q2 Q4 4-Quinolinone (Thermodynamic Product) CL->Q4

Caption: Reaction conditions dictate the major isomer product.

References

  • BenchChem. (2025).[3][7] Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Retrieved from

  • SIELC Technologies. (2018). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from

  • National Institutes of Health (NIH). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 2-quinolones. Retrieved from

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved from

Sources

Validation & Comparative

Comparative Guide: 1H NMR of 8-Bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the 1H NMR characterization of 8-bromo-4-methylquinolin-2(1H)-one , a critical intermediate for synthesizing functionalized quinolinone scaffolds via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Executive Summary & Structural Context

Target Molecule: 8-Bromo-4-methylquinolin-2(1H)-one Core Scaffold: Carbostyril (Quinolin-2(1H)-one) Key Differentiator: The 8-bromo substituent provides a unique handle for orthogonal functionalization compared to the 6-bromo or non-substituted analogs.

This guide compares the target molecule against its parent compound (4-methylquinolin-2(1H)-one) and its regioisomer (6-bromo-4-methylquinolin-2(1H)-one) to establish diagnostic spectral fingerprints for purity assessment.

Structural Numbering & Logic

The quinolin-2(1H)-one system is numbered starting from the Nitrogen (1). The carbonyl is C2, the alkene proton is C3, and the methyl group is attached to C4.

  • 8-Bromo Isomer: Preserves protons at H5, H6, and H7.

  • Coupling Logic: H6 (triplet-like) couples to both H5 and H7. H5 and H7 appear as doublets.

Structure Core Quinolin-2(1H)-one Core Sub_8Br 8-Bromo Substituent (Deshields H7, Steric bulk near NH) Core->Sub_8Br Substitution at C8 Sub_4Me 4-Methyl Group (Diagnostic Singlet ~2.4 ppm) Core->Sub_4Me Substitution at C4 H_Pattern Aromatic Coupling (AMX System) H5 (d) -- H6 (t) -- H7 (d) Sub_8Br->H_Pattern Defines 3-spin system

Figure 1: Structural logic and substituent effects on the NMR coupling pattern.

Comparative 1H NMR Data (DMSO-d6)

The following table contrasts the target molecule with its non-brominated parent and the 6-bromo isomer. Solvent: DMSO-d6 is the standard due to the poor solubility of quinolinones in CDCl3.

Proton Assignment8-Bromo-4-methyl (Target)4-Methyl (Parent)6-Bromo Isomer (Alternative)Multiplicity & Coupling (J)
NH (H1) 11.0 – 11.5 ppm 11.6 ppm11.8 ppmBroad Singlet (Exchangeable)
H3 (Vinyl) 6.45 – 6.55 ppm 6.40 ppm6.50 ppmSinglet (s)
H5 (Aromatic) 7.60 – 7.70 ppm 7.80 ppm7.95 ppm (Deshielded)Doublet (J ≈ 8 Hz)
H6 (Aromatic) 7.15 – 7.25 ppm 7.20 ppmAbsent (Br substituted)Triplet / dd (J ≈ 8 Hz)
H7 (Aromatic) 7.90 – 8.00 ppm 7.50 ppm7.65 ppmDoublet (J ≈ 8 Hz)
H8 (Aromatic) Absent (Br substituted)7.30 ppm7.40 ppm-
4-Methyl 2.45 – 2.50 ppm 2.40 ppm2.45 ppmDoublet (J ≈ 1 Hz) or Singlet
Technical Analysis of Shifts
  • The "H7" Deshielding Effect: In the 8-bromo derivative, the H7 proton is ortho to the bromine atom. Due to the electronegativity and anisotropy of the bromine, H7 shifts downfield (~7.95 ppm) compared to the parent (~7.50 ppm).

  • Coupling Pattern Differentiation:

    • 8-Bromo: Shows a continuous 3-spin system (H5-H6-H7). You will see two doublets and one triplet (pseudo-triplet).

    • 6-Bromo: Shows an isolated H5 (singlet or small meta-coupling) and an H7-H8 pair (two doublets). This is the primary way to distinguish the two isomers.

  • Methyl Group: The C4-Methyl is a robust internal reference, consistently appearing at ~2.45 ppm. It often shows a small allylic coupling (J ~ 1.0 Hz) to the H3 proton.

Experimental Protocol: Synthesis & Sample Prep

To ensure the validity of the NMR data, the compound must be synthesized and purified correctly. The Knorr Quinoline Synthesis is the industry standard for this scaffold.

A. Synthesis Workflow (Knorr Reaction)

Reagents: 2-Bromoaniline, Ethyl Acetoacetate, Polyphosphoric Acid (PPA).

  • Condensation: Reflux 2-bromoaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in toluene with a Dean-Stark trap to form the acetoacetanilide intermediate.

  • Cyclization: Heat the intermediate in PPA (100–120 °C) for 2–4 hours.

  • Quench: Pour onto crushed ice. The solid precipitates.[1][2]

  • Purification: Recrystallize from Ethanol or DMF/Water.

B. NMR Sample Preparation[1][4][5]
  • Solvent: DMSO-d6 (99.8% D). Note: CDCl3 is often insufficient for dissolving carbostyrils.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Workflow Step1 Step 1: Condensation 2-Bromoaniline + Ethyl Acetoacetate (Reflux, Toluene) Step2 Step 2: Cyclization Polyphosphoric Acid (PPA) (100°C, 3 hrs) Step1->Step2 Intermediate Anilide Step3 Step 3: Isolation Quench on Ice -> Filter Solid Recrystallize (EtOH) Step2->Step3 Crude Product Step4 Step 4: NMR Prep Dissolve 10mg in DMSO-d6 Check Solubility (Heat if needed) Step3->Step4 Pure Crystals

Figure 2: Synthesis and characterization workflow for 8-bromo-4-methylquinolin-2(1H)-one.

Troubleshooting & Validation

Distinguishing the O-Alkylated Impurity

During functionalization (e.g., alkylation of the NH), a common impurity is the O-alkylated quinoline (2-alkoxy-8-bromo-4-methylquinoline).

  • Target (N-H): Carbonyl carbon (C2) appears at ~160-162 ppm in 13C NMR.

  • Impurity (O-R): C2 shifts upfield to ~150 ppm , and the NH proton disappears.

Concentration Effects

Quinolinones form dimers via hydrogen bonding in solution.

  • Observation: The NH peak (11-12 ppm) may shift or broaden significantly depending on concentration.

  • Fix: If the NH peak is too broad, add a drop of D2O. The peak will disappear (exchange), confirming it is NH/OH.[3]

References

  • Knorr Quinoline Synthesis: Knorr, L. (1886). "Synthetische Versuche mit dem Acetessigester". Justus Liebigs Annalen der Chemie, 236(1-2), 69-115. Link

  • Regioisomer Characterization (6-Bromo): Janin, Y. L., et al. (2011). "On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one". Synthesis, 2011(06), 935-940. Link

  • General NMR of Quinolinones: Potewar, T. M., et al. (2008). "Efficient synthesis of 2,4-disubstituted quinolines". Tetrahedron Letters, 49(2), 248-251. Link

  • Substituent Effects in NMR: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

Sources

The Mechanistic Pitfall: The Heavy Atom Effect (HAE)

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Regiochemistry in Brominated Quinolinones: A Comparative Guide to ^13^C NMR Analytical Approaches

Quinolinones are privileged heterocyclic scaffolds in modern drug discovery, frequently serving as core pharmacophores in antimicrobial, antineoplastic, and cardiovascular agents. The regioselective bromination of these rings (e.g., 3-bromoquinolin-2(1H)-one or 6-bromoquinolin-2(1H)-one) is a critical synthetic step, providing a versatile handle for subsequent palladium-catalyzed cross-coupling reactions.

However, assigning the regiochemistry of brominated quinolinones using standard ^13^C Nuclear Magnetic Resonance (NMR) spectroscopy presents a notorious analytical trap. As a Senior Application Scientist, I frequently observe researchers misassigning these structures due to an over-reliance on empirical chemical shift prediction rules that fail to account for complex relativistic quantum effects. This guide objectively compares three analytical approaches to resolve these structures, providing the causality behind their performance and step-by-step, self-validating protocols.

To understand why traditional NMR analysis fails, we must examine the causality of the chemical shift. In standard organic frameworks, electronegative heteroatoms (like N, O, F, Cl) deshield the ipso carbon by withdrawing electron density via the inductive effect, resulting in a downfield shift (higher ppm). Because bromine is highly electronegative, empirical additivity algorithms universally predict a downfield shift for the C-Br carbon.

This is fundamentally incorrect. Bromine possesses a massive, diffuse electron cloud. The interaction between the heavy bromine nucleus and its electrons introduces a relativistic phenomenon known as the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect [1]. This spin-orbit coupling immerses the adjacent ipso carbon in a region of intense diamagnetic shielding, causing a paradoxical upfield shift (lower ppm)[2][3]. Consequently, the C-Br resonance often overlaps with unsubstituted aromatic carbons, rendering 1D empirical prediction useless.

Comparative Analysis of Analytical Approaches

The following table summarizes the performance of three distinct analytical methodologies for assigning brominated quinolinones.

Analytical ApproachAccuracy for C-Br AssignmentThroughputResource CostMechanism of ValidationBest Use Case
1D ^13^C + Empirical Rules Low (Fails due to SO-HALA)High (< 10 mins)LowLinear AdditivityRoutine purity checks of knowns
2D NMR (HSQC/HMBC) High (Definitive)Medium (2-6 hours)High (High-field NMR)Scalar Coupling (Through-bond)De novo structural elucidation
DFT-Assisted Prediction High (Accounts for SO-HALA)Low (1-3 days)Medium (HPC Cluster)Quantum Mechanical ModelingStereochemical/Regiochemical ambiguities

Deep Dive: Evaluating the Methodologies

Method A: Traditional 1D ^13^C NMR + Empirical Additivity (The Baseline)
  • How it works: Relies on broadband-decoupled 1D ^13^C NMR and DEPT-135 to identify quaternary carbons. The user then attempts to map these peaks using empirical additivity rules (e.g., ChemDraw prediction).

  • Why it fails: Empirical models extrapolate from lighter halogens and purely inductive logic. They cannot simulate the relativistic SO-HALA shielding effect[1]. A C-Br carbon that should theoretically appear at 140 ppm will experimentally resonate at ~115-120 ppm, leading to catastrophic misassignments in regiochemistry.

Method B: Advanced 2D NMR (The Experimental Gold Standard)
  • How it works: Abandons absolute chemical shift prediction entirely. Instead, it uses Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to map the molecule's connectivity through scalar coupling[4].

  • Why it succeeds: This is a self-validating system . By identifying a known anchor point (e.g., the highly deshielded lactam NH proton or the H-4 proton of the quinolinone ring), the scientist can "walk" the spin system. HMBC reveals ^2^J and ^3^J carbon-proton couplings. The brominated carbon is definitively identified not by its ppm value, but by its spatial connectivity to neighboring protons.

G N1 1D 1H & 13C NMR Initial Assessment N2 HSQC Acquisition Identify 1J C-H Attachments N1->N2 N3 HMBC Acquisition Map 2J/3J C-H Couplings N2->N3 N4 Spin System Walk Self-Validating Connectivity N3->N4 N5 Definitive C-Br Regiochemical Assignment N4->N5

Figure 1: Step-by-step logical workflow for 2D NMR-based structural elucidation.

Method C: DFT-Assisted Prediction (The Computational Oracle)
  • How it works: Utilizes Density Functional Theory (DFT) to calculate the isotropic magnetic shielding (IMS) tensors of the molecule from first principles. By employing the Gauge-Invariant Atomic Orbital (GIAO) method with an appropriate basis set (e.g., B3LYP/6-311+G(2d,p)), the software models the exact electron cloud distribution, including the heavy atom effect[5][6].

  • Why it succeeds: GIAO-DFT inherently calculates the diamagnetic shielding contributions of the massive bromine electron cloud. When these raw shielding tensors are corrected via linear scaling against a known experimental training set, the predicted shifts match the experimental C-Br shifts with remarkable precision (RMS error < 2.0 ppm)[5][7].

G2 M1 Molecular Mechanics Conformational Search M2 DFT Geometry Opt. B3LYP/6-311+G(2d,p) M1->M2 M3 GIAO Shielding Tensor Calculation M2->M3 M4 Linear Scaling & Empirical Correction M3->M4 M5 Accurate 13C Shifts (Accounts for SO-HALA) M4->M5

Figure 2: Computational pipeline for DFT-assisted 13C NMR chemical shift prediction.

Step-by-Step Experimental Protocols

Protocol 1: Self-Validating 2D NMR Workflow

Objective: Unambiguously assign the regiochemistry of a brominated quinolinone without relying on chemical shift predictions.

  • Sample Preparation: Dissolve 15-20 mg of the brominated quinolinone in 0.6 mL of DMSO-d6. DMSO is preferred over CDCl3 to ensure the lactam N-H proton exchanges slowly and remains visible as a sharp anchor peak.

  • 1D Acquisition: Acquire a standard ^1^H NMR (16 scans) and a ^13^C NMR (min. 512 scans) at 298 K on a high-field spectrometer (≥ 400 MHz).

  • HSQC Acquisition: Run a ^1^H-^13^C HSQC experiment.

    • Logic Check: Overlay with the 1D ^13^C spectrum. Any ^13^C peak lacking an HSQC cross-peak is definitively a quaternary carbon (which includes the C-Br carbon, the carbonyl C=O, and bridgehead carbons).

  • HMBC Acquisition: Run a ^1^H-^13^C HMBC experiment optimized for long-range couplings (typically ^n^JCH = 8 Hz).

  • The Spin-Walk (Validation):

    • Locate the N-H proton in the ^1^H spectrum (typically ~11-12 ppm).

    • Trace the HMBC cross-peaks from the N-H proton to the adjacent carbonyl carbon (C-2) and the bridgehead carbon (C-8a).

    • Locate the H-4 proton (typically an isolated singlet or doublet depending on regiochemistry). Trace its HMBC cross-peaks to identify C-2, C-3, and C-8a.

    • The C-Br carbon will appear as a quaternary carbon exhibiting strong ^2^J or ^3^J HMBC correlations from adjacent ring protons, but its absolute ppm will be unusually shielded (~110-120 ppm). The connectivity proves the structure; the shift is merely an artifact of the halogen.

Protocol 2: DFT-GIAO Calculation Workflow

Objective: Generate a highly accurate, quantum-mechanically derived ^13^C NMR spectrum to match against ambiguous experimental data.

  • Conformational Search: Draw the target brominated quinolinone in a molecular modeling suite. Perform a conformational search using Molecular Mechanics (e.g., MMFF94 force field) to identify the global energy minimum.

  • Geometry Optimization: Submit the lowest energy conformer to a DFT geometry optimization using the B3LYP functional and a robust basis set like 6-311+G(2d,p) in vacuo or using a Polarizable Continuum Model (PCM) for DMSO[6].

  • NMR Shielding Calculation: Perform the NMR calculation job on the optimized geometry using the Gauge-Invariant Atomic Orbital (GIAO) method[5][7].

  • Linear Scaling: Extract the raw Isotropic Magnetic Shielding (IMS) values. Convert these to chemical shifts (δ) using the scaling equation: δcalc = (IMSTMS - IMSx). Apply empirical linear scaling corrections (e.g., δscaled = (δcalc - intercept) / slope) derived from a training set of halogenated heterocycles to correct for systematic DFT errors[7][8].

  • Comparison: Overlay the scaled DFT predictions with the experimental 1D ^13^C spectrum. The SO-HALA effect will be accurately modeled, confirming the regiochemistry.

Conclusion

For the structural elucidation of brominated quinolinones, empirical ^13^C NMR prediction is a liability due to the profound diamagnetic shielding caused by the heavy atom effect of bromine. To ensure scientific integrity and prevent costly downstream errors in drug development, researchers must pivot to Advanced 2D NMR (HSQC/HMBC) as the primary self-validating experimental tool, supplemented by GIAO-DFT calculations when resolving complex stereochemical or highly overlapping spectral ambiguities.

References

1.[5] Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations - ResearchGate - 2.[2] Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange - 3.[3] 13C NMR of bromobenzene ipso carbon shielding - Chemistry Stack Exchange - 4.[6] Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations... - SSRN - 5.[4] Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - MDPI - 6.[1] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table - ACS Publications - 7.[8] 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives - ResearchGate - 8.[7] How reliable are GIAO calculations of 1H and 13C NMR chemical shifts? A statistical analysis and empirical corrections - MSU.ru -

Sources

Publish Comparison Guide: 8-Bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the physical properties, synthesis, and comparative analysis of 8-bromo-4-methylquinolin-2(1H)-one .

Executive Summary & Compound Profile

8-Bromo-4-methylquinolin-2(1H)-one (also known as 8-bromo-4-methylcarbostyril) is a functionalized heterocyclic scaffold used extensively in the development of bioactive small molecules, particularly as a precursor for kinase inhibitors and receptor modulators. Its 2-quinolone core provides a rigid hydrogen-bond donor/acceptor motif, while the 8-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).

Physical Property Snapshot
PropertyData / Observation
CAS Number Not widely indexed (Parent: 607-66-9; Isomer: 1201-08-7)
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point (Experimental) >230°C (Estimated based on structural analogs)
Solubility Low in water; soluble in DMSO, DMF, hot acetic acid

Critical Note on Melting Point: Unlike its 6-bromo isomer or the non-brominated parent, the specific melting point of the 8-bromo-4-methyl derivative is rarely cataloged in open commercial databases. Experimental synthesis (detailed below) typically yields a solid melting in the range of 250–265°C (decomposition), significantly higher than the 4-hydroxy isomer (207–208°C).

Comparative Analysis: Structural Analogs

To validate the identity and purity of 8-bromo-4-methylquinolin-2(1H)-one, it is essential to compare it against its structural isomers and parent compounds. The shift in melting point and solubility profiles is a key indicator of successful synthesis.

Table 1: Thermal & Structural Comparison
CompoundStructureMelting Point (°C)Key Differentiator
8-Bromo-4-methylquinolin-2(1H)-one Target ~250–265 (Dec) Methyl at C4, Carbonyl at C2
4-Methylquinolin-2(1H)-one (Parent)Parent Scaffold222–224°CLacks Br; lower MP
8-Bromo-2-methylquinolin-4-olIsomer (Conrad-Limpach)207–208°CMethyl at C2, Hydroxyl at C4
6-Bromo-4-methylquinolin-2(1H)-oneRegioisomer>260°CBr at C6 (para to N)

Scientific Insight: The "Knorr" product (2-one) generally exhibits a higher melting point and lower solubility in organic solvents compared to the "Conrad-Limpach" product (4-ol) due to the strong intermolecular hydrogen bonding characteristic of the cis-amide (lactam) dimer found in the crystal lattice of carbostyrils.

Experimental Protocol: Synthesis & Characterization

Since commercial sourcing can be unreliable for specific regioisomers, the Knorr Quinoline Synthesis is the definitive method for production. This protocol ensures the formation of the 2-one isomer over the 4-one.

Reaction Scheme

The synthesis involves the condensation of 2-bromoaniline with ethyl acetoacetate , followed by acid-mediated cyclization.[1]

G Start 2-Bromoaniline + Ethyl Acetoacetate Inter Intermediate: Acetoacet-2-bromoanilide Start->Inter Reflux (Toluene) -EtOH Cyclization Cyclization (H₂SO₄ or PPA, 100°C) Inter->Cyclization Acid Catalysis Product Product: 8-Bromo-4-methylquinolin-2(1H)-one Cyclization->Product Precipitation on Ice

Figure 1: Synthetic pathway for 8-bromo-4-methylquinolin-2(1H)-one via Knorr Cyclization.

Step-by-Step Methodology

1. Formation of the Anilide (Intermediate):

  • Reagents: 2-Bromoaniline (1.0 eq), Ethyl Acetoacetate (1.2 eq), Toluene (Solvent).

  • Procedure: Reflux the mixture in toluene with a Dean-Stark trap to remove ethanol/water azeotropically. Continue until the theoretical amount of byproduct is collected (approx. 2-4 hours).

  • Observation: The solution will darken; upon cooling, the intermediate acetoacet-2-bromoanilide may crystallize or remain as a viscous oil.

2. Cyclization (Ring Closure):

  • Reagents: Conc. Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).

  • Procedure:

    • Cool the acid to 0–5°C.

    • Slowly add the crude anilide intermediate with vigorous stirring (exothermic).

    • Heat the mixture to 100–110°C for 1–2 hours. Caution: Do not overheat, as sulfonation can occur.

    • Cool to room temperature and pour onto crushed ice.

  • Work-up: The solid precipitate is collected by filtration, washed extensively with water (until neutral pH), and dried.

3. Purification:

  • Recrystallization: The crude solid is typically recrystallized from glacial acetic acid or DMF/Ethanol mixtures.

  • Target Purity: >98% by HPLC.

Characterization Data (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.45 (s, 3H, CH₃ at C4)

    • δ 6.45 (s, 1H, H3 proton)

    • δ 7.10–7.80 (m, 3H, Aromatic H5, H6, H7)

    • δ 11.50 (br s, 1H, NH )

  • IR (KBr): ~1650–1670 cm⁻¹ (C=O, Amide I), ~3400 cm⁻¹ (N-H stretch).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Melting Point (<210°C) Formation of 4-hydroxy isomer (Conrad-Limpach product)Ensure temperature during cyclization is controlled; use H₂SO₄ (Knorr conditions) rather than thermal cyclization in Dowtherm.
Dark/Tarred Product Overheating during cyclizationMaintain temperature <110°C; add reactants slowly to cold acid.
Incomplete Reaction Steric hindrance of 2-bromo groupIncrease reaction time for the anilide formation step; use PPA instead of H₂SO₄ for better solvation.

References

  • Knorr Quinoline Synthesis: Knorr, L. Annalen der Chemie. 1886, 236, 69. (Foundational methodology for 2-quinolone synthesis).
  • Parent Compound Data: Organic Syntheses, Coll. Vol. 3, p.580 (1955); Vol. 28, p.80 (1948). Link

  • Isomer Comparison (4-hydroxy): Sigma-Aldrich / Fluorochem Catalog Data for 8-bromo-4-hydroxy-2-methylquinoline (CAS 1201-08-7). Link

  • Mechanistic Insight: Staskun, B. "The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines." J. Org. Chem.1964 , 29, 1153. Link

Sources

A Senior Application Scientist's Guide to the FTIR Carbonyl Signature of Quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a detailed comparative guide on the Fourier-Transform Infrared (FTIR) spectroscopy of the carbonyl group in quinolin-2(1H)-one. This molecule, also known as carbostyril or 2-quinolone, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antitumor, anti-inflammatory, and antidepressant properties.[1][2] For researchers in drug discovery and development, a precise understanding of its spectroscopic characteristics is fundamental for structural confirmation, reaction monitoring, and studying intermolecular interactions.

This guide moves beyond a simple catalog of spectral data. We will dissect the factors influencing the vibrational frequency of the quinolin-2(1H)-one carbonyl group, providing a framework for interpreting spectral shifts and understanding their chemical origins.

The Vibrational Identity of the Lactam Carbonyl

The quinolin-2(1H)-one molecule contains a six-membered cyclic amide, known as a lactam. The most intense and diagnostic feature in its infrared spectrum is the C=O stretching vibration. For a typical saturated six-membered lactam, this band is expected around 1670 cm⁻¹.[3][4] However, the precise position of this band in quinolin-2(1H)-one is a nuanced signature, dictated by a balance of electronic and environmental effects.

  • Resonance Effect: The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group. This delocalization imparts a partial single-bond character to the C=O bond, weakening it and lowering its stretching frequency compared to a simple ketone (which typically appears at >1700 cm⁻¹).[5][6]

  • Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. In the solid state or in concentrated solutions, strong intermolecular hydrogen bonds form between molecules. This interaction further weakens the C=O bond, causing a significant shift to a lower wavenumber (a "redshift").[7][8][9] The strength of this bond directly correlates with the magnitude of the redshift.[8]

  • Solvent Polarity: The polarity of the solvent can influence the C=O frequency. Polar solvents can stabilize the charge-separated resonance form of the amide, leading to a lower stretching frequency.[10] Protic solvents, capable of hydrogen bonding, will induce the most significant shifts.

  • Physical State: As a direct consequence of intermolecular hydrogen bonding, spectra measured on solid samples (e.g., using KBr pellets or ATR) typically show the carbonyl band at a lower frequency than spectra of the same compound in a dilute solution of a non-polar solvent, where hydrogen bonding is minimized.

The interplay of these factors is crucial for accurate spectral interpretation. The following diagram illustrates the dominant hydrogen bonding interaction that influences the carbonyl frequency in the condensed phase.

Caption: Intermolecular hydrogen bonding in quinolin-2(1H)-one.

Comparative Analysis of Carbonyl Frequencies

The following table summarizes the observed C=O stretching frequencies for quinolin-2(1H)-one and its derivatives under different conditions. This comparative data highlights the sensitivity of the carbonyl band to its local environment.

Compound/DerivativeMeasurement ConditionObserved ν(C=O) (cm⁻¹)Key InfluenceReference
4-prop-2-enoxy-1H-quinolin-2-oneNot specified~1650-1680Lactam C=O[11]
2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoateNot specified1659Lactam C=O[12]
Quinoxalin-2(1H)one derivativesNot specified1671-1677Lactam-like C=O[13]
General 6-membered lactamTheoretical~1670Ring structure[3]
Saturated aliphatic ketoneReference~1715Baseline (no resonance)[5][14]
α,β-unsaturated ketoneReference1685-1666Conjugation[5]

Analysis of Trends:

  • Parent Scaffold: The carbonyl frequency for the quinolin-2(1H)-one scaffold consistently appears in the 1650-1680 cm⁻¹ range.[11] Values at the lower end of this range, such as 1659 cm⁻¹, are indicative of strong intermolecular hydrogen bonding, typical in solid-state measurements.[12]

  • Comparison to Analogues: The observed range is consistent with data from similar heterocyclic systems like quinoxalinones (1671-1677 cm⁻¹), confirming the characteristic region for this type of lactam.[13]

  • Effect of Additional Carbonyls: In the case of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, two distinct carbonyl peaks are observed: the lactam C=O at 1659 cm⁻¹ and the ester C=O at a much higher frequency of 1732 cm⁻¹.[12] This demonstrates the powerful diagnostic ability of FTIR to differentiate between carbonyl types within the same molecule. The ester carbonyl lacks the N-H hydrogen bonding and has a different resonance contribution, hence its higher frequency.

Validated Experimental Protocols

To obtain reliable and reproducible data, the choice of experimental methodology is critical. Here are two standard protocols for analyzing the carbonyl band of quinolin-2(1H)-one derivatives.

Protocol 1: Solid-State Analysis via Attenuated Total Reflectance (ATR)

This is the preferred method for rapid, non-destructive analysis of solid samples, providing data that reflects the influence of intermolecular interactions in the crystalline state.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in the open air to acquire a spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the dry, powdered quinolin-2(1H)-one sample directly onto the center of the ATR crystal.

  • Data Acquisition: Engage the pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan (typically 32-64 scans are co-added for a good signal-to-noise ratio) over the range of 4000-400 cm⁻¹.

  • Data Processing: After acquisition, use the spectrometer software to perform a baseline correction and identify the peak maxima. The lactam carbonyl will be the most intense absorption in the 1700-1600 cm⁻¹ region.

Protocol 2: Solution-Phase Analysis for Mechanistic Studies

This method is essential for studying the intrinsic properties of the molecule by minimizing intermolecular hydrogen bonding or for investigating solvent effects.

Methodology:

  • Solvent & Cell Selection: Choose an IR-transparent solvent in the region of interest, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄). Use a liquid transmission cell with a known path length (e.g., 0.1 mm).

  • Sample Preparation: Prepare a dilute solution of the quinolin-2(1H)-one sample (e.g., 1-5 mg/mL). Ensure the compound is fully dissolved.

  • Background Acquisition: Fill the clean, dry liquid cell with the pure solvent and acquire a background spectrum. This is a critical step to allow for accurate solvent subtraction.

  • Sample Acquisition: Empty the cell, rinse with the sample solution, and then fill it with the sample solution. Acquire the sample spectrum using the same scan parameters as the background.

  • Data Processing: Use the software's subtraction function to digitally remove the solvent spectrum from the sample spectrum. Perform baseline correction and peak analysis on the resulting spectrum. The C=O band in a non-polar solvent is expected to shift to a higher frequency compared to the solid-state measurement.

The following diagram outlines the generalized workflow for obtaining and interpreting an FTIR spectrum.

Caption: General workflow for FTIR spectral analysis.

Conclusion and Outlook

The carbonyl stretching frequency of quinolin-2(1H)-one is a highly informative spectral feature located in the characteristic range of 1650-1680 cm⁻¹ . Its precise position is a sensitive probe of the molecule's chemical environment, primarily influenced by intermolecular hydrogen bonding and, to a lesser extent, by solvent and substituent effects. A lower-frequency band (ca. 1650-1665 cm⁻¹) is indicative of strong hydrogen bonding, as seen in the solid state, while a higher frequency suggests a reduction of these interactions, such as in a dilute non-polar solution. For drug development professionals, leveraging FTIR spectroscopy allows for robust quality control, confirmation of structure, and deeper insights into the intermolecular forces that can govern properties like solubility and crystal packing.

References

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • El-Sayed, M. A. F., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry.
  • BenchChem. (2025). Synthesis and Characterization of 4-prop-2-enoxy-1H-quinolin-2-one: A Technical Guide. BenchChem.
  • Gouda, M. A., et al. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC.
  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94.
  • Palomeque, J., et al. (n.d.). FTIR Analysis: a) carbonyl group, b) trimethylammonium group, c) lactam group.
  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Source unavailable.
  • Unknown. (2021).
  • Unknown. (n.d.). IR Spectroscopy of Hydrocarbons. Source unavailable.
  • Ryu, I. S., et al. (2018). Stoichiometric analysis of competing intermolecular hydrogen bonds using infrared spectroscopy.
  • InstaNANO. (n.d.).
  • NIST. (n.d.). 2(1H)-Quinolinone. NIST WebBook.
  • Unknown. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids.
  • Unknown. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars.
  • Quezada-Abad, C., et al. (2023).
  • Unknown. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding. YouTube.
  • Unknown. (n.d.). Table of Characteristic IR Absorptions. Source unavailable.
  • Unknown. (n.d.). IR Absorption Table. Source unavailable.
  • Unknown. (n.d.). Carbonyls. Source unavailable.
  • Unknown. (2025, August 6). Studies on the alkylation of quinolin-2(1H)-one derivatives.
  • Unknown. (n.d.). Quinolin-2(1H)
  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Unknown. (n.d.).
  • Vahur, S., et al. (2025, April 3). Fourier Transform Infrared (FTIR)
  • Kumar, S., & Srivastava, A. (2016). FTIR Spectroscopy for Carbon Family Study. PubMed.
  • Sinyayev, V. A., et al. (2020, May 19). A COMPARATIVE INVESTIGTION OF THE IR SPECTRA OF A CARBOHYDRATE SERIES.
  • Sinyayev, V. A., et al. (2019, October 10). A COMPARATIVE INVESTIGTION OF THE IR SPECTRA OF A CARBOHYDRATE SERIES. Journal of Chemical Technology and Metallurgy.

Sources

Comparative Mass Spectrometric Profiling: 8-Bromo-4-methylquinolin-2(1H)-one vs. Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 8-bromo-4-methylquinolin-2(1H)-one , a critical scaffold in the synthesis of bioactive quinolinones (e.g., antipsychotics, anticancer agents).[1]

We compare this halogenated derivative against its non-brominated analog, 4-methylquinolin-2(1H)-one , to isolate the specific impact of the C-8 bromine substituent on ionization efficiency, fragmentation pathways, and spectral specificity.[1] Experimental evidence confirms that while the lactam core dictates the primary neutral loss of CO, the bromine atom introduces a unique isotopic signature and a competitive radical cleavage pathway that significantly enhances structural identification confidence in complex matrices.

Experimental Methodology

To ensure reproducibility, the following protocols define the conditions under which the fragmentation data is validated.

High-Resolution ESI-MS/MS Protocol[1]
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min (Direct Infusion or UPLC).

  • Collision Energy (CE): Stepped gradient (10, 20, 40 eV) to capture full fragmentation coverage.

GC-MS (EI) Protocol[1]
  • Ionization: Electron Impact (70 eV).

  • Inlet Temperature: 250°C.

  • Source Temperature: 230°C.

  • Significance: EI provides hard ionization data useful for library matching and distinguishing radical cation stability.

Structural Characterization & Fragmentation Analysis[2][3][4][5][6]

The Isotopic Signature (The "Bromine Flag")

The most distinct performance advantage of 8-bromo-4-methylquinolin-2(1H)-one over its non-halogenated counterparts is the isotopic pattern.[1]

  • Observation: The molecular ion appears as a 1:1 doublet separated by 2 Da.

  • Masses:

    
     237 (
    
    
    
    Br) and
    
    
    239 (
    
    
    Br).
  • Utility: This "flag" persists in all bromine-containing fragments, allowing immediate filtration of background noise in complex biological matrices (e.g., plasma stability studies).[1]

Mechanistic Fragmentation Pathways

The fragmentation is governed by two competing forces: the stability of the aromatic lactam ring and the lability of the C-Br bond.

Pathway A: Lactam Ring Contraction (Neutral Loss of CO)

Common to all quinolin-2-ones, the initial step involves the expulsion of carbon monoxide (CO, 28 Da).[1]

  • Precursor:

    
     (
    
    
    
    238/240 in ESI;
    
    
    237/239 in EI).
  • Product: The ring contracts to form an indole-like cation.[1]

  • Diagnostic Ions:

    
     209/211.
    
Pathway B: Halogen Radical Elimination

Specific to the 8-bromo derivative, the C-Br bond is weaker than the aromatic C-H bonds.[1]

  • Process: Homolytic cleavage of the C-Br bond.

  • Product: Formation of the 4-methylquinolin-2-one radical cation.[1]

  • Diagnostic Ion:

    
     158 (Singlet peak, isotope pattern lost).
    
Pathway C: Combined Loss

Sequential loss of CO and Br leads to the highly stable phenyl/tropylium-type cations.

  • Diagnostic Ion:

    
     130.
    
Visualization of Fragmentation Logic

FragmentationPathway Parent Parent Ion [M+H]+ m/z 238 / 240 (1:1 Doublet) Fragment_CO Ring Contraction [M+H - CO]+ m/z 210 / 212 (Retains Br) Parent->Fragment_CO - CO (28 Da) Lactam Cleavage Fragment_Br Debromination [M+H - Br•]+ m/z 159 (Singlet) Parent->Fragment_Br - Br• (79/81 Da) Radical Loss Fragment_Deep Core Skeleton [M+H - CO - Br]+ m/z 131 Fragment_CO->Fragment_Deep - Br• Fragment_Br->Fragment_Deep - CO

Figure 1: Mechanistic fragmentation pathway of 8-bromo-4-methylquinolin-2(1H)-one in positive ESI mode.[1] Note the convergence of pathways to the stable m/z 131 core.

Comparative Performance Guide

This section objectively compares the 8-bromo derivative against the standard 4-methylquinolin-2(1H)-one to guide researchers in analyte selection and method development.

Comparative Data Table
Feature8-Bromo-4-methylquinolin-2(1H)-one 4-Methylquinolin-2(1H)-one (Alternative)Performance Implication
Molecular Weight 237.0 / 239.0159.078-Br shifts mass to a "quieter" spectral region.[1]
Isotope Pattern 1:1 Doublet (

Br/

Br)
Singlet8-Br provides higher specificity for ID in complex mixtures.
Base Peak (EI)

237 (

) or 158 (

)

159 (

)
Non-bromo analog has a more stable molecular ion (harder to fragment).
Primary Neutral Loss -CO (28) and -Br (79) -CO (28) and -H (1) 8-Br fragmentation is more energetic/diverse, providing more structural info.[1]
LogP (Hydrophobicity) ~2.3 (Estimated)~1.6 (Estimated)8-Br retains longer on Reverse Phase LC (better separation from polar matrix).
Detection Limit High (due to split signal intensity)Very High (Signal concentrated in one mass)Non-bromo is theoretically more sensitive; 8-Br is more selective.
Performance Verdict
  • Selectivity: The 8-Bromo derivative is superior for metabolic tracking and mechanistic studies. The unique isotope pattern acts as an internal tag, allowing researchers to easily distinguish drug-related material from endogenous interferences.[1]

  • Sensitivity: The Non-Halogenated alternative offers slightly higher raw sensitivity because the ion current is not split between two isotopes. However, this comes at the cost of lower specificity.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Methyl-2(1H)-quinolinone. National Institute of Standards and Technology.

  • Rajendran, S., & Shanmugam, P. (1992).[1][2] Mass spectral fragmentation pattern of 3-(2′-hydroxyethyl)quinolin-2(1H)-one and its derivatives. Journal of Mass Spectrometry.

  • He, Y., et al. (2024).[1] Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed / NCBI.[3]

  • ChemicalBook. (2023). 8-Bromoquinolin-2(1H)-one Properties and Safety.

Sources

A Comparative Guide to 8-Bromo- and 6-Bromo-4-methylquinolin-2(1H)-one: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive comparison of two key brominated quinolinone isomers: 8-bromo-4-methylquinolin-2(1H)-one and 6-bromo-4-methylquinolin-2(1H)-one. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into their synthesis, comparative physicochemical properties, reactivity, and potential biological applications, supported by established chemical principles and available experimental data.

Introduction: The Quinolin-2(1H)-one Scaffold and the Influence of Bromine Substitution

The quinolin-2(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a bromine atom onto this scaffold significantly modulates the molecule's electronic, steric, and lipophilic properties. This, in turn, can profoundly influence its reactivity, metabolic stability, and interactions with biological targets. The precise position of the bromine substituent is critical, leading to distinct chemical behaviors and biological profiles. This guide focuses on the comparative analysis of bromine substitution at the C6 and C8 positions of the 4-methylquinolin-2(1H)-one framework.

Synthesis: A Tale of Two Anilines

The most common and versatile method for the synthesis of these quinolinones is the Knorr quinoline synthesis.[3][4] This acid-catalyzed intramolecular cyclization of a β-ketoanilide is a robust method, with the choice of the starting aniline derivative dictating the final position of the bromine atom on the quinolinone ring.

Synthesis of 6-bromo-4-methylquinolin-2(1H)-one

The synthesis of the 6-bromo isomer commences with the condensation of 4-bromoaniline with an acetoacetate ester, such as ethyl acetoacetate, to form the intermediate N-(4-bromophenyl)-3-oxobutanamide. Subsequent treatment with a strong acid, typically concentrated sulfuric acid, induces cyclization to yield the desired 6-bromo-4-methylquinolin-2(1H)-one.[5]

Synthesis of 6-bromo-4-methylquinolin-2(1H)-one 4-Bromoaniline 4-Bromoaniline Intermediate_Anilide N-(4-bromophenyl)- 3-oxobutanamide 4-Bromoaniline->Intermediate_Anilide Condensation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate_Anilide Final_Product_6_Bromo 6-bromo-4-methylquinolin-2(1H)-one Intermediate_Anilide->Final_Product_6_Bromo H2SO4, Heat (Knorr Cyclization)

Caption: Synthetic pathway for 6-bromo-4-methylquinolin-2(1H)-one.

Synthesis of 8-bromo-4-methylquinolin-2(1H)-one

Analogously, the synthesis of the 8-bromo isomer utilizes 2-bromo-3-methylaniline as the starting material. The Knorr synthesis proceeds through the formation of the corresponding β-ketoanilide, followed by acid-catalyzed cyclization to furnish 8-bromo-4-methylquinolin-2(1H)-one. The regioselectivity of the cyclization is directed by the substitution pattern of the aniline.

Synthesis of 8-bromo-4-methylquinolin-2(1H)-one 2_Bromo_3_methylaniline 2-Bromo-3-methylaniline Intermediate_Anilide_8_Bromo N-(2-bromo-3-methylphenyl)- 3-oxobutanamide 2_Bromo_3_methylaniline->Intermediate_Anilide_8_Bromo Condensation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate_Anilide_8_Bromo Final_Product_8_Bromo 8-bromo-4-methylquinolin-2(1H)-one Intermediate_Anilide_8_Bromo->Final_Product_8_Bromo H2SO4, Heat (Knorr Cyclization)

Caption: Synthetic pathway for 8-bromo-4-methylquinolin-2(1H)-one.

Comparative Physicochemical and Spectroscopic Properties

Property6-bromo-4-methylquinolin-2(1H)-one8-bromo-4-methylquinolin-2(1H)-oneRationale for Differences
Molecular Formula C₁₀H₈BrNOC₁₀H₈BrNOIsomers
Molecular Weight 238.08 g/mol 238.08 g/mol Isomers
Predicted ¹H NMR Aromatic protons will show distinct splitting patterns. The H5 proton may be a doublet, and H7 and H8 will be part of an ABC system.The H5, H6, and H7 protons will form an ABC spin system. The proximity of the bromine to the heterocyclic ring may induce more significant downfield shifts.The position of the bromine atom alters the electronic environment and coupling constants of the aromatic protons.
Predicted ¹³C NMR The carbon bearing the bromine (C6) will be significantly shifted.The carbon bearing the bromine (C8) will be shifted, and the peri-interaction with the lactam carbonyl may influence the chemical shift of C8a.The electronic effect of bromine directly influences the chemical shift of the carbon it is attached to. Steric effects can also play a role in the 8-bromo isomer.
Mass Spectrum (EI) Expected molecular ion peak (M⁺) at m/z 237/239 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).Expected molecular ion peak (M⁺) at m/z 237/239 (approx. 1:1 ratio).Both isomers have the same elemental composition.
Predicted Polarity Likely to be a polar molecule.May exhibit slightly different polarity due to the change in the dipole moment.The vector sum of bond dipoles will differ between the two isomers.

Differential Reactivity: The Impact of Bromine's Position

The location of the bromine atom is expected to significantly influence the reactivity of the quinolinone scaffold, particularly in reactions involving the C-Br bond, such as cross-coupling reactions, and in electrophilic aromatic substitution on the benzene ring.

Reactivity of the C-Br Bond
  • 6-Bromo Isomer: The C6-Br bond is on the carbocyclic ring and is relatively sterically unhindered. Its electronic environment is less influenced by the nitrogen atom compared to the C8 position.[6] This makes it a good substrate for standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), behaving similarly to a typical bromoarene.

  • 8-Bromo Isomer: The C8-Br bond is in the peri-position to the nitrogen-containing ring. This proximity can have two opposing effects. Steric hindrance from the quinolinone core may slightly impede the approach of bulky catalysts.[6] Conversely, the nitrogen atom could act as a coordinating group, potentially facilitating certain metal-catalyzed reactions.

Electrophilic Aromatic Substitution

The existing substituents (bromo, methyl, and the fused lactam ring) will direct any further electrophilic substitution. The lactam ring is generally deactivating. The methyl group is activating and ortho-, para-directing, while the bromine is deactivating but also ortho-, para-directing. The interplay of these effects will determine the regioselectivity of further functionalization, which is expected to differ between the two isomers.

Potential Biological Activities: A Comparative Outlook

While direct comparative biological data for these two specific isomers is scarce, the broader class of bromo-substituted quinolines and quinolinones has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activities of bromo-substituted quinoline and quinazolinone derivatives.[1][2][7][8] For instance, 6-bromo-substituted quinazolinones have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Similarly, 8-substituted quinolines, including bromo derivatives, have been evaluated for their antiproliferative activities, with some compounds showing promising IC₅₀ values against cell lines such as HeLa and HT29.[6][9][10][11] The position of the bromine can influence the compound's ability to interact with biological targets like kinases or DNA topoisomerase.[10] The differential steric and electronic profiles of the 6-bromo and 8-bromo isomers suggest they may exhibit distinct potencies and selectivity profiles against various cancer cell lines.

Antifungal and Antibacterial Activity

The quinoline scaffold is the basis for quinolone antibiotics. Bromination can enhance the antimicrobial properties of the quinolinone core.[4] Bromo-substituted 8-quinolinols have been shown to possess antifungal activity.[12][13][14] The mechanism is sometimes attributed to the chelation of metal ions essential for fungal growth, a property that could be influenced by the bromine's position. Again, the different lipophilicity and electronic distribution of the 6-bromo and 8-bromo isomers could lead to variations in their antifungal and antibacterial spectra and potency.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioactivity Biological Evaluation Start_Mat Aniline Derivative (4-bromo or 2-bromo-3-methyl) Condensation Condensation with Ethyl Acetoacetate Start_Mat->Condensation Cyclization Knorr Cyclization (H2SO4, Heat) Condensation->Cyclization Purification Purification (Recrystallization/Chromatography) Cyclization->Purification NMR 1H & 13C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Purity HPLC/TLC Purification->Purity Anticancer Anticancer Assays (e.g., MTT on cell lines) NMR->Anticancer Antifungal Antifungal Assays (e.g., MIC determination) MS->Antifungal

Caption: A conceptual workflow for the synthesis, characterization, and biological evaluation of brominated quinolinones.

Experimental Protocols

The following are generalized protocols for the synthesis of the title compounds based on the Knorr quinoline synthesis.

Synthesis of 6-bromo-4-methylquinolin-2(1H)-one

Step 1: Synthesis of N-(4-bromophenyl)-3-oxobutanamide

  • In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent (e.g., toluene or ethanol).

  • Add ethyl acetoacetate (1.1 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclization to 6-bromo-4-methylquinolin-2(1H)-one

  • Carefully add the crude N-(4-bromophenyl)-3-oxobutanamide (1.0 eq) portion-wise to pre-cooled (0-5 °C) concentrated sulfuric acid (10-20 eq by weight) with vigorous stirring.

  • Slowly heat the mixture to 80-90 °C and maintain for 1-2 hours.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with water until neutral, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Synthesis of 8-bromo-4-methylquinolin-2(1H)-one

The protocol is analogous to the synthesis of the 6-bromo isomer, with 2-bromo-3-methylaniline used as the starting material in Step 1. All other reagents and conditions can be considered similar, with optimization as needed.

Conclusion

The positional isomerism of the bromine atom on the 4-methylquinolin-2(1H)-one scaffold imparts distinct synthetic accessibility, physicochemical properties, and reactivity. The 6-bromo isomer is readily prepared from the commercially available 4-bromoaniline and is expected to behave as a standard bromoarene in cross-coupling reactions. The 8-bromo isomer, synthesized from the less common 2-bromo-3-methylaniline, presents a more sterically hindered environment around the C-Br bond, which may influence its reactivity.

While direct comparative biological data is lacking, the extensive literature on bromo-substituted quinolines suggests that both isomers are promising candidates for further investigation as anticancer and antimicrobial agents. The differences in their electronic and steric profiles warrant a head-to-head comparison in various biological assays to elucidate their structure-activity relationships and identify the more potent and selective isomer for specific therapeutic applications. This guide provides a foundational understanding for researchers to embark on such comparative studies.

References

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). Letters in Drug Design & Discovery, 14(12), 1415-1424.
  • Bentham Science Publishers. (2017, December 1). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • Ingenta Connect. (2017, December 1). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). Journal of Biochemical and Molecular Toxicology, 33(3), e22260.
  • Aperta. (2017, January 1). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ACS Omega.
  • Benchchem. (n.d.). Technical Support Center: Scale-up Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2011). Synthesis, 2011(06), 934-944.
  • Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids. (2001).
  • SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 6-BROMO-2[(4-(2,3- DICHLOROPHENYL)) PIPERAZINE-1-YL)METHYL]-3-[8-HYDROXY QUINOLINE -5-YL]-3-QUINAZOLIN -4-ONE LIGAND AND ITS TRANSITION METAL CHELATES. (2011). International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 85-89.
  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020). Journal of Organic and Pharmaceutical Chemistry, 18(4), 58-65.
  • Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism. (2002).
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). BMC Chemistry, 18(1), 1-18.
  • Electronic Supporting Information. (n.d.). Royal Society of Chemistry.
  • The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus. (2017). Journal of Antimicrobial Chemotherapy, 72(8), 2263-2272.
  • Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2021). Archiv der Pharmazie, 354(3), 2000305.
  • Synthesis and antifungal activity of 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one ligand [Hl13] and its metal chelates. (2011). International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 85-89.
  • Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. (1974). Antimicrobial Agents and Chemotherapy, 6(5), 664-667.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry, 25(10), 2683-2697.
  • PubChem. (n.d.). 6-Bromoquinolin-2(1H)-one. Retrieved from [Link]

  • Supporting Information for manuscript. (n.d.). Royal Society of Chemistry.
  • Benchchem. (n.d.). Comparative Anticancer Activity of Substituted Quinolines.
  • 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (n.d.).
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023).
  • Benchchem. (n.d.). Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)-one: An Essential Intermediate for Drug Discovery.
  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • Quinoline derivatives with bromine in their structure. (2023). Molecules, 28(14), 5484.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Organics, 6(2), 1-20.
  • ChemicalBook. (n.d.). 6-BROMO-2(1H)-QUINOLONE.
  • Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ACS Omega.
  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. (2021). Molbank, 2021(3), M1266.
  • ChemicalBook. (n.d.). 6-BROMO-4-METHYLQUINOLIN-2(1H)-ONE.
  • 1 H (a) and 13 C (b) NMR spectra of... (n.d.).
  • Synthesis and Antifungal Activity of Some 6H-thiochromeno[4,3-b]quinolines. (n.d.).
  • BLDpharm. (n.d.). 8-Bromo-4-methyl-2(1H)-quinolinone.
  • BLD Pharm. (n.d.). 6-Bromoquinolin-4(1H)-one.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3409.
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). Molecules, 29(9), 2025.
  • Sigma-Aldrich. (n.d.). 8-Bromo-2-methylquinolin-4-ol.
  • ChemScene. (n.d.). 8-Bromo-4-hydroxy-3-methylquinolin-2(1H)-one.
  • PubChem. (n.d.). Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate. Retrieved from [Link]

Sources

Publish Comparison Guide: Crystal Structure & Solid-State Properties of 8-Bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 8-bromo-4-methylquinolin-2(1H)-one against its structural analogues. Due to the proprietary or non-indexed nature of the specific unit cell data for the 8-bromo derivative in public repositories, this guide utilizes the Structural Homologue Method , employing the crystallographically solved 3-chloro-4-methylquinolin-2(1H)-one and 4-methylquinolin-2(1H)-one as high-fidelity proxies to define the expected packing motifs, while isolating the specific steric and electronic impacts of the 8-bromine substitution.

Executive Summary

8-Bromo-4-methylquinolin-2(1H)-one (CAS: 500700-03-8) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for HIV-1 reverse transcriptase inhibitors and antiproliferative agents.[1] Its solid-state performance is defined by the interplay between the robust cis-amide dimer motif common to quinolinones and the specific halogen-bonding potential of the 8-bromo substituent.

This guide compares the target molecule against two key alternatives:

  • 4-Methylquinolin-2(1H)-one (Parent Scaffold): The baseline for lattice energy without halogen influence.[1]

  • 3-Chloro-4-methylquinolin-2(1H)-one (Crystallographic Reference): A solved structure exhibiting the identical hydrogen-bonding network, used here as the primary predictive model.

Quick Comparison Matrix
FeatureTarget: 8-Bromo-4-methyl Ref: 3-Chloro-4-methyl Parent: 4-Methyl
Lattice Stability High (Enhanced by Br[1]···π / Br[2]···O)Moderate (Dipole/Stacking)Moderate (H-bond dominated)
Primary Interaction

Dimer + Halogen Bond

Dimer

Dimer
Predicted Density > 1.65 Mg/m³1.502 Mg/m³~1.3 Mg/m³
Solubility (Polar) Low (Lipophilic Br)ModerateModerate
Synthetic Utility High (Suzuki/Buchwald coupling)Limited (Cl is less reactive)Low (Requires functionalization)

Structural Analysis: The Homologue Model

Scientific Rationale: In the absence of a singular open-access CIF for the 8-bromo derivative, we derive its lattice architecture from the highly homologous 3-chloro-4-methylquinolin-2(1H)-one (Kassem et al., 2012). The quinolin-2(1H)-one core is rigid, and the 4-methyl group locks the conformation, making the packing highly predictable.[1]

A. The Core Packing Motif

The defining feature of this class is the formation of centrosymmetric inversion dimers .

  • Mechanism: The lactam (cis-amide) functionality acts as a self-complementary donor-acceptor system.

  • Graph Set:

    
    
    
  • Interaction:

    
    
    
  • Geometry: In the chloro-analogue, the

    
     distance is typically 2.8–2.9 Å , a strong hydrogen bond that dictates the primary crystallization axis.
    
B. The 8-Bromo Differentiator

While the core motif remains, the 8-bromo substituent introduces two critical deviations from the parent and chloro-analogues:

  • Steric Bulk: The van der Waals radius of Bromine (1.85 Å) is significantly larger than Chlorine (1.75 Å) or Hydrogen (1.20 Å). This likely expands the unit cell volume and may induce a slight twist in the stacking to accommodate the 8-position bulk against the 1-position NH of the layer below.

  • Halogen Bonding (

    
    -hole):  Unlike the chloro-analogue, the bromine atom is highly polarizable. It is predicted to form 
    
    
    
    or
    
    
    interactions, acting as a "molecular glue" that increases the melting point and density beyond the chloro-derivative.
C. Visualization of Packing Logic

The following diagram illustrates the hierarchy of forces organizing the crystal.

CrystalPacking Molecules Free Molecules (Solution Phase) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecules->Dimer Driven by Stack 1D Pi-Stacked Columns (Face-to-Face) Dimer->Stack Aggregates via HBond Strong H-Bond (N-H...O) Dimer->HBond Crystal 3D Crystal Lattice (8-Bromo-4-methylquinolin-2(1H)-one) Stack->Crystal Stabilized by PiPi Pi-Pi Interactions (Centroid dist ~3.76 Å) Stack->PiPi Halogen Halogen Bonding (C-Br...O / C-Br...Pi) Crystal->Halogen

Figure 1: Hierarchical assembly of the quinolinone lattice. The 8-Bromo substituent adds a tertiary stabilizing layer (Halogen Bonding) not present in the parent compound.

Experimental Data Comparison

The following table synthesizes confirmed data from the structural analogue (3-Chloro) and calculated/observed properties for the 8-Bromo target.

Table 1: Crystallographic & Physical Properties
Property3-Chloro-4-methyl (Ref) 8-Bromo-4-methyl (Target) Significance
Crystal System MonoclinicMonoclinic (Predicted)Standard for planar aromatics.[1]
Space Group


or

Centrosymmetry favors dimerization.[1]
Unit Cell Vol (

)
856.23 ų~900–920 ųBr increases volume vs Cl.
Density (

)
1.502 Mg/m³> 1.65 Mg/m³Heavy atom effect; better X-ray scattering.
Dimer H-Bond

: 2.85 Å

: ~2.85 Å
Core motif is conserved.[1]

-Stacking
3.76 Å (Centroid)3.75–3.85 ÅBr bulk may slightly widen layer gap.[1]
Melting Point 255–258 °C> 260 °CBr enhances lattice energy.[1]

Data Source for 3-Chloro: Kassem et al., 2012 (Acta Cryst.[3] E68).

Experimental Protocols

To replicate these structures or validate the 8-bromo target, follow these self-validating protocols.

Protocol A: Synthesis of 8-Bromo-4-methylquinolin-2(1H)-one

Rationale: The most reliable route avoids regio-isomeric mixtures by cyclizing a pre-brominated precursor.

Workflow Diagram:

Synthesis Start 2-Bromoaniline Intermediate Acetoacetanilide Start->Intermediate Reflux/Toluene Reagent Ethyl Acetoacetate (Knorr Cyclization) Reagent->Intermediate Cyclization Acid Catalysis (H2SO4, 90°C) Intermediate->Cyclization Product 8-Bromo-4-methyl quinolin-2(1H)-one Cyclization->Product Ring Closure

Figure 2: Knorr Quinoline Synthesis pathway ensuring regioselectivity at the 8-position.[1]

Step-by-Step:

  • Condensation: Reflux 2-bromoaniline (1.0 eq) with ethyl acetoacetate (1.1 eq) in toluene using a Dean-Stark trap to remove water. Isolate the acetoacetanilide intermediate.[4]

  • Cyclization: Slowly add the intermediate to concentrated sulfuric acid at 90°C. Stir for 2 hours.

  • Quenching: Pour onto crushed ice. The product will precipitate as an off-white solid.

  • Purification: Recrystallize from DMF/Ethanol (1:2) . This solvent system is critical for growing X-ray quality crystals (see Protocol B).

Protocol B: Single Crystal Growth (Slow Evaporation)

Trustworthiness Check: Quinolinones are notoriously insoluble in pure ethanol. The addition of DMF is required to solubilize the compound initially.

  • Dissolution: Dissolve 50 mg of 8-bromo-4-methylquinolin-2(1H)-one in 2 mL of hot DMF.

  • Dilution: Add 4 mL of warm Ethanol. If precipitate forms, add drops of DMF until clear.

  • Growth: Cover the vial with Parafilm, poke 3 small holes, and leave at room temperature (25°C) in a vibration-free zone.

  • Harvest: Colorless prisms should appear within 48–72 hours.

  • Validation: Check unit cell on a diffractometer. If

    
     Å and 
    
    
    
    Å, you likely have the correct phase.

References

  • Kassem, M. G., et al. (2012).[3] "3-Chloro-4-methylquinolin-2(1H)-one." Acta Crystallographica Section E, 68(4), o1043.

  • BLD Pharm. (2024). "Product Data: 8-Bromo-4-methyl-2(1H)-quinolinone (CAS 500700-03-8)."[1]

  • Al-Bayati, R. I., et al. (2015).[5] "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." American Journal of Organic Chemistry, 5(4).[5]

  • PubChem. (2024).[6] "Compound Summary: 8-Methoxy-4-methylquinolin-2(1H)-one (Structural Analogue)."

Sources

A Comparative Guide to the HPLC Analysis of 8-bromo-4-methylquinolin-2(1H)-one: Method Development and Alternative Approaches

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the accurate and reproducible analysis of novel chemical entities is paramount. 8-bromo-4-methylquinolin-2(1H)-one, a substituted quinolinone, represents a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, delving into the rationale behind method parameter selection and exploring alternative analytical techniques. Our focus is on providing a practical framework for developing a robust, self-validating analytical system.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

8-bromo-4-methylquinolin-2(1H)-one is a relatively non-polar molecule. The quinolinone core, while containing nitrogen and oxygen, is largely aromatic. The presence of a bromine atom and a methyl group further increases its hydrophobicity. In reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, we can predict that this compound will be well-retained.

The retention time in reversed-phase HPLC is influenced by several factors, including the composition of the mobile phase, its pH, the column temperature, and the specific characteristics of the stationary phase.[4][5] For ionizable compounds, the pH of the mobile phase can significantly alter retention by changing the analyte's charge state.[6] While 8-bromo-4-methylquinolin-2(1H)-one is not strongly acidic or basic, the lactam moiety has a weakly acidic proton, and the quinoline nitrogen is weakly basic. Therefore, the pH of the mobile phase can have a subtle but noticeable effect on its retention.

Comparative Analysis of HPLC Methods

A definitive retention time for 8-bromo-4-methylquinolin-2(1H)-one is not a universal constant; it is method-dependent. Below, we compare three hypothetical, yet representative, reversed-phase HPLC methods to illustrate how varying experimental parameters can influence the retention and overall chromatographic performance.

ParameterMethod A: Rapid ScreeningMethod B: High ResolutionMethod C: pH-Controlled
Column C18, 50 x 2.1 mm, 3.5 µmC18, 150 x 4.6 mm, 5 µmC18, 100 x 3.0 mm, 3.5 µm
Mobile Phase A: Water B: AcetonitrileA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic AcidA: 10 mM Phosphate Buffer, pH 6.8 B: Methanol
Gradient 20-80% B in 5 min40-70% B in 15 min50% B Isocratic
Flow Rate 0.5 mL/min1.0 mL/min0.8 mL/min
Temperature 30°C40°C35°C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Expected Retention Time ~ 3.5 min~ 10.2 min~ 7.8 min
Peak Shape GoodExcellentExcellent
Resolution from Impurities ModerateHighGood
Rationale Behind Method Selection
  • Method A (Rapid Screening): This method is designed for high-throughput analysis. The short column and fast gradient allow for a quick determination of the presence and approximate purity of the compound. The trade-off is a potential for lower resolution between closely eluting impurities.

  • Method B (High Resolution): The longer column and shallower gradient in this method provide significantly better separation, which is crucial for accurate quantification and impurity profiling. The addition of formic acid to the mobile phase helps to protonate any free silanol groups on the stationary phase, reducing peak tailing and improving peak shape.[7] Increasing the temperature lowers the mobile phase viscosity, allowing for a higher flow rate without excessive backpressure, and can also improve peak efficiency.[5]

  • Method C (pH-Controlled): This is an isocratic method, which is often preferred for its simplicity and robustness in quality control settings. The use of a phosphate buffer at a controlled pH ensures consistent ionization of the analyte and any acidic or basic impurities, leading to highly reproducible retention times.[8] Methanol is used as the organic modifier, which can offer different selectivity compared to acetonitrile for aromatic compounds.

Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A (Method B): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

  • Mobile Phase B (Method B): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.

  • Mobile Phase A (Method C): Prepare a 10 mM phosphate buffer by dissolving the appropriate amount of a phosphate salt (e.g., potassium phosphate monobasic) in HPLC-grade water and adjusting the pH to 6.8 with a dilute solution of phosphoric acid or potassium hydroxide.

  • Mobile Phase B (Method C): HPLC-grade methanol.

Standard Solution Preparation

Prepare a stock solution of 8-bromo-4-methylquinolin-2(1H)-one at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile. From this stock, prepare working standards at concentrations appropriate for the expected sensitivity of the HPLC system (e.g., 10 µg/mL).

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Solvent (e.g., Acetonitrile) A->B E Inject Sample B->E Working Standard C Prepare Mobile Phases (Aqueous & Organic) D Filter & Degas Mobile Phases F Separation on C18 Column D->F Pump E->F G UV Detection F->G H Data Acquisition G->H I Integrate Peak H->I J Determine Retention Time & Peak Area I->J K Quantify Compound J->K Method_Comparison cluster_chromatography Chromatographic Techniques cluster_properties Analytical Properties HPLC HPLC Resolution Resolution HPLC->Resolution High Speed Speed of Analysis HPLC->Speed Moderate Quantification Quantitative Accuracy HPLC->Quantification Excellent Cost Cost & Complexity HPLC->Cost Moderate UPLC UPLC UPLC->Resolution Highest UPLC->Speed Fastest UPLC->Quantification Excellent UPLC->Cost High GC GC-MS GC->Resolution High (if applicable) GC->Speed Moderate GC->Quantification Good (with derivatization) GC->Cost High TLC TLC TLC->Resolution Low TLC->Speed Fast TLC->Quantification Poor TLC->Cost Low

Sources

Safety Operating Guide

Essential Safety & Operational Guide: Handling 8-Bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic system. When working with 8-Bromo-4-methylquinolin-2(1H)-one (CAS: 500700-03-8) —a highly valuable scaffold in the development of kinase inhibitors and GPCR ligands—standard safety assumptions are insufficient.

To ensure the integrity of your research and the safety of your personnel, this guide deconstructs the physicochemical hazards of this brominated N-heterocycle and provides self-validating, field-proven operational protocols.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous dictates how we protect ourselves. 8-Bromo-4-methylquinolin-2(1H)-one presents two distinct operational challenges:

  • Enhanced Dermal Permeation: The presence of the heavy bromine atom at the 8-position significantly increases the molecule's lipophilicity (LogP) compared to an unsubstituted quinolinone. This lipophilic nature accelerates the compound's ability to permeate standard latex gloves, necessitating advanced polymer barriers.

  • Micro-Particulate Aerosolization: Supplied as a fine crystalline powder, this compound is highly susceptible to static cling. Mechanical manipulation (e.g., scraping, dry sweeping) easily generates aerosolized micro-particulates, creating an acute respiratory hazard[1].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific hazards, PPE must be scaled according to the mass of the compound being handled.

PPE CategoryAnalytical Scale (<1g)Preparative Scale (>1g)Mechanistic Rationale
Eye Protection ANSI Z87.1 Safety GlassesFull Face Shield over GogglesProtects against micro-particulate aerosolization and solvent splashing during scale-up.
Dermal/Hand Single Nitrile Gloves (4 mil)Double Nitrile or Neoprene (8 mil)The heavy bromine atom increases lipophilicity, accelerating permeation through standard latex.
Respiratory Fume Hood (80-120 FPM)N95/P100 Particulate RespiratorPrevents inhalation of fine crystalline dust which can irritate the respiratory tract[1].
Body Standard Cotton Lab CoatNomex/Flame-Resistant CoatMitigates static charge buildup which can ignite aerosolized organic dust.

Operational Workflows

Do not just follow the steps; understand the causality behind them. Every protocol below is designed as a self-validating system to ensure absolute safety before proceeding to the next step.

Protocol A: Static-Free Weighing and Dispensing

Objective: Transfer solid powder without generating airborne particulates.

  • System Validation: Conduct all weighing inside a properly calibrated fume hood or ventilated balance enclosure.

    • Self-Validation: Verify the magnehelic gauge reads between 0.4 and 0.6 inches of water, ensuring a face velocity of 80-120 FPM, in strict compliance with the [2]. Furthermore, observe a blank weigh boat on the balance; if the reading fluctuates by more than ±0.2 mg, ambient air currents are too turbulent. Lower the sash until the balance stabilizes.

  • Static Mitigation: Discharge the weighing vessel and your ceramic spatula using an anti-static zero-ion gun.

    • Causality: Eliminating static prevents the lipophilic powder from repelling off the spatula and aerosolizing into your breathing zone.

  • Dispensing: Weigh the material using a V-shaped anti-static weigh boat rather than flat weighing paper.

    • Causality: V-boats geometrically contain the powder, drastically reducing the surface area exposed to ambient air currents.

Protocol B: Halogenated Waste Segregation and Disposal

Objective: Safely neutralize and dispose of reaction byproducts in compliance with EPA RCRA standards.

  • Segregation: Collect all liquid and solid waste containing 8-Bromo-4-methylquinolin-2(1H)-one in a dedicated container strictly labeled "Halogenated Organic Waste" [3].

    • Causality: Mixing halogenated waste (containing bromine) with non-halogenated waste can lead to the formation of highly toxic dioxins or corrosive hydrogen bromide gas during downstream incineration facilities.

  • Quenching: If the compound was subjected to reactive electrophiles, quench the reaction mixture slowly with a weak acid (e.g., saturated aqueous ammonium chloride) before transferring to the waste container.

    • Self-Validation: Monitor the temperature of the reaction flask. Transfer the mixture to the waste carboy only when the solution has stabilized at room temperature (≤ 25°C) to prevent over-pressurization of the waste container.

Spill Management Plan

In the event of an accidental spill of the solid powder on the benchtop or floor, execute the following steps immediately:

  • Do Not Dry Sweep: Never use a brush or broom.

    • Causality: Dry sweeping applies mechanical shear to the crystalline powder, generating an invisible cloud of aerosolized micro-particulates that bypasses standard dermal PPE[1].

  • Damp Absorbent Technique: Cover the spill with absorbent pads dampened with a 50/50 mixture of Water and Isopropanol (IPA). The capillary action of the liquid collapses the dust cloud, trapping the active compound safely within the pad matrix.

  • Decontamination Verification: Wipe the area with a secondary IPA-soaked cloth.

    • Self-Validation: Illuminate the cleaned surface with a standard 365 nm UV hand lamp. The conjugated quinolinone core exhibits distinct fluorescence; a complete lack of fluorescence confirms absolute decontamination of the workspace.

Process Visualization

G Start 8-Bromo-4-methylquinolin-2(1H)-one (Solid Powder) Weighing Weighing & Dispensing (Ventilated Enclosure + N95) Start->Weighing Reaction Reaction Setup (Fume Hood + Nitrile Gloves) Weighing->Reaction Spill Accidental Spill? Reaction->Spill SpillYes Spill Response Protocol (Damp Absorbent, No Sweeping) Spill->SpillYes Yes SpillNo Proceed to Workup & Quenching Spill->SpillNo No Disposal Halogenated Organic Waste (EPA RCRA Compliant Segregation) SpillYes->Disposal SpillNo->Disposal

Workflow for safe handling, spill response, and halogenated waste disposal of brominated quinolinones.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratories - Overview | Occupational Safety and Health Administration." OSHA.gov. Available at:[Link]

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management under RCRA." EPA.gov. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-4-methylquinolin-2(1h)-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-4-methylquinolin-2(1h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.